(+)-zuonin A
Description
Properties
Molecular Formula |
C20H20O5 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-[(2R,3S,4R,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3/t11-,12+,19-,20-/m1/s1 |
InChI Key |
QFUXQRHAJWXPGP-BINDOVRGSA-N |
SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
Synonyms |
zuonin A |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Quest for (+)-Zuonin A: A Review of its Isolation from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the isolation of the natural product (+)-zuonin A. As of our latest review of scientific literature, there is no publicly available information detailing the isolation of a compound named "this compound" from any natural source. Extensive searches of chemical databases and peer-reviewed publications have not yielded any reports of its discovery, structure elucidation, or purification from a plant, microbial, or marine organism.
The name "this compound" may represent a very recently discovered compound for which the research has not yet been published. Alternatively, it is possible that the name is a proprietary designation for a compound within a private research and development program and therefore not disclosed in public-facing scientific literature. It is also conceivable that there may be a typographical error in the compound's name.
While we are unable to provide specific experimental protocols, quantitative data, or signaling pathway diagrams for the isolation of "this compound" due to the absence of published research, this guide will present a generalized workflow for the isolation of novel natural products from plant sources. This workflow is based on established principles and techniques in phytochemistry and natural product chemistry and can serve as a foundational methodology for researchers targeting the isolation of new chemical entities.
A Generalized Workflow for Natural Product Isolation
The journey from a natural source to a pure, characterized compound is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical experimental workflow for the isolation of a target compound from a plant matrix.
Caption: Generalized workflow for the isolation of a natural product from a plant source.
Detailed Methodologies for Key Experiments
The following sections provide a more detailed look at the key experimental protocols typically employed in the isolation of a novel natural product.
Plant Material Collection and Preparation
-
Collection: The plant material, such as leaves, stems, roots, or flowers, is collected at a specific time of year and day to ensure the highest concentration of the target compound. Proper identification and documentation of the plant species are critical.
-
Drying and Grinding: The collected plant material is typically air-dried or freeze-dried to prevent enzymatic degradation of the compounds. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
Extraction
The goal of extraction is to separate the desired compounds from the solid plant matrix. The choice of solvent is crucial and depends on the polarity of the target compound.
-
Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or hexane) for an extended period with occasional agitation.
-
Soxhlet Extraction: This is a continuous extraction method that uses a smaller amount of solvent and is more efficient than maceration. The powdered plant material is placed in a thimble, and the solvent is continuously cycled through the material.
Fractionation
The crude extract obtained from the initial extraction is a complex mixture of compounds. Fractionation aims to separate this mixture into simpler fractions based on the physicochemical properties of the constituents.
-
Liquid-Liquid Partitioning: The crude extract is dissolved in a solvent system (e.g., water and ethyl acetate) and partitioned between two immiscible liquid phases. This separates compounds based on their differential solubility in the two phases.
-
Column Chromatography: This is a powerful technique for separating compounds based on their affinity for a stationary phase (e.g., silica gel, alumina, or Sephadex) and a mobile phase (a solvent or mixture of solvents). The fractions are collected and analyzed for the presence of the target compound.
Purification
The fractions containing the compound of interest are further purified to obtain the pure compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution chromatographic technique used to isolate pure compounds from complex mixtures. It utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase.
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) can provide information about the fragmentation pattern, which aids in structure elucidation.
-
X-ray Crystallography: If the compound can be crystallized, X-ray crystallography can provide an unambiguous three-dimensional structure.
Quantitative Data Summary
Without specific data on "this compound," we present a template for how such data would be structured for a hypothetical natural product isolation.
| Parameter | Value | Method of Determination |
| Yield | ||
| Crude Extract Yield (%) | e.g., 5.2% | Gravimetric analysis |
| Fraction X Yield (mg) | e.g., 500 mg | Gravimetric analysis |
| Pure Compound Yield (mg) | e.g., 25 mg | Gravimetric analysis |
| Purity | ||
| Purity of Final Compound (%) | e.g., >98% | HPLC-UV/ELSD, qNMR |
| Physicochemical Properties | ||
| Molecular Formula | e.g., C₂₀H₂₄O₅ | HRMS |
| Molecular Weight | e.g., 344.1624 g/mol | HRMS |
| Optical Rotation [α]D | e.g., +42.5 (c 0.1, MeOH) | Polarimetry |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm) values | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm) values | NMR Spectroscopy |
| HR-ESI-MS | m/z [M+H]⁺ calculated and found | Mass Spectrometry |
Conclusion
While the natural product "this compound" remains elusive in the current scientific literature, the methodologies and workflows outlined in this guide provide a robust framework for its potential discovery and isolation. Researchers embarking on the quest for novel natural products must employ a systematic and multi-disciplinary approach, combining classical phytochemical techniques with modern analytical instrumentation. The eventual disclosure of the natural source and isolation of "this compound" will undoubtedly contribute to the ever-expanding knowledge of natural product chemistry and may pave the way for new therapeutic agents. We encourage the scientific community to share new findings to accelerate research and development in this vital field.
An In-depth Guide to the Structure Elucidation and Stereochemistry of (+)-Zuonin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Zuonin A is a naturally occurring lignan belonging to the 2,5-diaryl-3,4-dimethyltetrahydrofuran class. Lignans are a large group of polyphenolic compounds derived from the shikimate pathway and are characterized by the coupling of two phenylpropanoid units. This compound has been isolated from a variety of plant species, including Saururus cernuus, Schisandra nigra, and Piper schmidtii. This document provides a comprehensive overview of the structure elucidation and stereochemical assignment of this compound, intended for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.
Structure Elucidation
The determination of the planar structure of this compound, like other tetrahydrofuran lignans, relies on a combination of spectroscopic techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the compound. For this compound, HRMS establishes the elemental composition, which is fundamental to deducing the overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of atoms in this compound. A suite of 1D and 2D NMR experiments is typically utilized:
-
¹H NMR: Provides information about the chemical environment of protons, their multiplicity (splitting patterns), and their relative numbers (integration). Key signals for this compound include those for the aromatic protons of the two aryl groups, the methine and methyl protons of the tetrahydrofuran ring, and any methoxy or methylenedioxy substituents on the aromatic rings.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbons in the tetrahydrofuran ring and the aromatic rings are characteristic and aid in confirming the core structure.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing for the tracing of spin systems within the molecule, such as the protons on the tetrahydrofuran ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the aryl groups to the tetrahydrofuran core and for placing substituents on the aromatic rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity. This experiment is paramount for determining the relative stereochemistry of the substituents on the tetrahydrofuran ring.
-
Stereochemistry
The tetrahydrofuran ring of this compound contains multiple stereocenters, leading to the possibility of several diastereomers. The specific stereochemistry of this compound has been determined to be 2,3-cis, 3,4-cis, and 4,5-trans , a configuration described as rarely seen in nature[1].
The determination of this relative stereochemistry is primarily achieved through NOESY experiments. For example, a NOESY correlation between the protons at C-2 and C-3 would indicate a cis relationship. Similarly, correlations between the protons and methyl groups at positions 3 and 4, and the lack of correlation between certain protons, help to build a complete picture of the relative stereochemistry.
The absolute stereochemistry of this compound is ultimately confirmed through asymmetric total synthesis, where the stereochemistry of the starting materials and the stereoselectivity of the reactions are known[2]. Comparison of the synthesized compound's spectroscopic data and optical rotation with that of the natural product provides definitive proof of the absolute configuration.
Quantitative Data
While specific, authenticated ¹H and ¹³C NMR data tables for this compound are best sourced from the supporting information of primary literature detailing its isolation or synthesis, the following represents a generalized compilation based on typical values for 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans. Researchers should consult the primary literature for precise, solvent-specific chemical shifts and coupling constants.
Table 1: General Spectroscopic Data for this compound
| Data Type | Description |
| Molecular Formula | C₂₀H₂₂O₅ |
| Specific Rotation | Positive value, indicating the dextrorotatory enantiomer. The exact value is dependent on the solvent and concentration. |
Table 2: Representative ¹H NMR Chemical Shifts (in ppm)
| Proton | Chemical Shift Range | Multiplicity |
| Ar-H | 6.5 - 7.0 | m |
| H-2/H-5 (benzylic) | 4.5 - 5.0 | d |
| H-3/H-4 | 1.8 - 2.5 | m |
| CH₃ (on THF ring) | 0.8 - 1.2 | d |
| OCH₃/OCH₂O | 3.8 - 4.0 / 5.9 - 6.0 | s |
Table 3: Representative ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Chemical Shift Range |
| Aromatic C | 100 - 150 |
| C-2/C-5 (benzylic) | 80 - 90 |
| C-3/C-4 | 40 - 50 |
| CH₃ (on THF ring) | 10 - 20 |
| OCH₃/OCH₂O | 55 - 60 / 100 - 102 |
Experimental Protocols
1. Isolation of this compound from Plant Material
A general procedure for the isolation of lignans from plant sources involves solvent extraction followed by chromatographic purification.
-
Extraction:
-
Air-dried and powdered plant material (e.g., stems, roots) is subjected to extraction with a moderately polar solvent such as methanol, ethanol, or acetone at room temperature or under reflux.
-
The resulting crude extract is concentrated under reduced pressure.
-
The concentrated extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the components based on their polarity. Lignans are typically found in the chloroform and ethyl acetate fractions.
-
-
Purification:
-
The lignan-containing fraction is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or acetone.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
2. NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, methanol-d₄) in an NMR tube.
-
1D NMR (¹H and ¹³C): Standard pulse programs are used to acquire the spectra. For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
2D NMR (COSY, HSQC, HMBC, NOESY): Standard pulse programs are employed. The parameters for these experiments (e.g., number of increments, mixing times for NOESY) are optimized to provide the necessary information for structure elucidation and stereochemical assignment.
Visualizations
Caption: Workflow for the isolation and structure elucidation of this compound.
Caption: Key NOESY correlations for determining the relative stereochemistry of this compound.
References
The Natural Origin of (+)-Zuonin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Zuonin A is a tetrahydrofuranoid lignan that, along with its more commonly occurring enantiomer (-)-zuonin A, has garnered interest within the scientific community. While (-)-zuonin A has been isolated from a variety of plant species, the natural occurrence of this compound is significantly rarer, making its origin a subject of scientific curiosity. This technical guide provides a comprehensive overview of the origin of this compound, detailing its isolation from a natural source and the methodologies employed for its characterization.
Discovery and Natural Source
The first and thus far only documented natural isolation of this compound was from the plant Saururus cernuus, a perennial herb belonging to the Saururaceae family.[1] This discovery was reported in a 1990 study by Rao and Rao, which focused on the chemical constituents of this species.[1] While the enantiomer, (-)-zuonin A, is more widespread and has been identified in several other plant families, the isolation from Saururus cernuus remains the sole confirmed natural source of the dextrorotatory form.
Experimental Protocols
The following sections detail the experimental procedures for the isolation and structural elucidation of this compound from Saururus cernuus, as extrapolated from the available scientific literature.
Isolation Protocol
The isolation of this compound from Saururus cernuus involves a multi-step extraction and chromatographic purification process. A generalized workflow for this type of natural product isolation is presented below.
1. Plant Material Collection and Preparation: Aerial parts of Saururus cernuus are collected, air-dried, and ground into a fine powder to maximize the surface area for solvent extraction.
2. Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol, at room temperature. This process yields a crude extract containing a complex mixture of phytochemicals.
3. Fractionation: The crude extract is then fractionated using liquid-liquid partitioning. A common method involves partitioning between a nonpolar solvent (e.g., hexane) and a polar solvent system (e.g., methanol/water) to separate compounds based on their polarity. The lignans, including this compound, are typically found in the more lipophilic fractions.
4. Chromatographic Purification: The enriched fraction is further purified using a series of chromatographic techniques.
- Column Chromatography: The fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures). This step separates the components into several less complex fractions.
- High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest are then purified by preparative or semi-preparative HPLC, often using a reversed-phase column, to yield pure this compound.
Structure Elucidation
The determination of the chemical structure and stereochemistry of this compound relies on a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to establish the connectivity of atoms and the relative stereochemistry of the molecule.
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
-
Optical Rotation: The specific optical rotation is measured to determine the chiroptical properties of the molecule. A positive value (+) indicates that the compound rotates plane-polarized light to the right (dextrorotatory), confirming the "(+)" configuration.
Quantitative Data
The following table summarizes the key quantitative data for naturally derived this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₀O₅ | [1] |
| Molecular Weight | 340.37 g/mol | [1] |
| Optical Rotation [α]D | Positive (+) | [1] |
Note: Specific numerical values for optical rotation and detailed NMR data from the original isolation study were not available in the accessed literature.
Conclusion
This compound is a naturally occurring lignan with its origin traced to the plant Saururus cernuus. Its isolation involves standard phytochemistry techniques of extraction and chromatography, and its structure is confirmed through a combination of spectroscopic methods. The rarity of its natural occurrence compared to its enantiomer makes it a molecule of continued interest for chemists and pharmacologists. Further research to explore other potential natural sources and to fully characterize its biological activity is warranted.
References
A Comprehensive Technical Guide to (+)-Zuonin A: A Potent JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Zuonin A is a naturally occurring lignan that has garnered significant interest within the scientific community for its potent and selective inhibition of the c-Jun N-terminal kinases (JNKs). As a critical node in cellular signaling pathways, JNKs are implicated in a myriad of physiological and pathological processes, including inflammation, apoptosis, and cancer progression. This technical guide provides an in-depth overview of this compound, with a particular focus on its chemical properties, biological activity, and the experimental methodologies used for its characterization. It is important to note that the majority of published research has been conducted on the enantiomer, (-)-zuonin A, and as such, the data presented herein pertains to this form. The CAS number for (-)-zuonin A is 84709-25-1[1][2][3][4][5].
Chemical Properties
(-)-Zuonin A is a lignan with the molecular formula C20H20O5 and a molecular weight of 340.37 g/mol [2][3]. A summary of its key chemical identifiers and properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 84709-25-1 | [1][2][3][4][5] |
| Molecular Formula | C20H20O5 | [2][3] |
| Molecular Weight | 340.37 g/mol | [2][3] |
| Synonyms | D-Epigalbacin | [1][3][4] |
| Appearance | Solid | [2] |
| Storage | Store at -20°C as a powder or -80°C in solvent. | [2] |
Biological Activity and Mechanism of Action
(-)-Zuonin A is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs)[1][3][4]. It exhibits inhibitory activity against all three major JNK isoforms. The mechanism of action involves binding to the D-recruitment site (DRS) of JNK, which is a docking site for substrates and other interacting proteins[4][6]. By occupying this site, (-)-zuonin A competitively inhibits the binding of JNK substrates, such as c-Jun, and also prevents the phosphorylation and activation of JNK by its upstream kinases, MKK4 and MKK7[6][7].
Inhibitory Potency
The half-maximal inhibitory concentrations (IC50) of (-)-zuonin A against the three JNK isoforms have been determined through in vitro kinase assays.
| JNK Isoform | IC50 (μM) |
| JNK1 | 1.7 |
| JNK2 | 2.9 |
| JNK3 | 1.74 |
Data sourced from multiple references[1][3][4].
JNK Signaling Pathway and Inhibition by (-)-Zuonin A
The JNK signaling pathway is a crucial stress-activated protein kinase cascade. It is typically activated by inflammatory cytokines and exposure to environmental stresses. The core of the pathway is a three-tiered kinase module consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MKK), and a MAP kinase (JNK). Upon activation, JNKs translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, leading to changes in gene expression that govern cellular processes like apoptosis and inflammation.
Caption: JNK signaling pathway and points of inhibition by (-)-zuonin A.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of (-)-zuonin A.
In Vitro JNK Kinase Assay (IC50 Determination)
This protocol describes how to measure the inhibitory effect of (-)-zuonin A on JNK-mediated phosphorylation of a substrate, such as GST-c-Jun.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3
-
GST-c-Jun (1-79) substrate
-
(-)-Zuonin A stock solution (in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP solution (with [γ-32P]ATP for radioactive detection, or unlabeled ATP for non-radioactive methods)
-
96-well plates
-
SDS-PAGE equipment
-
Phosphorimager or appropriate detection system
Procedure:
-
Prepare serial dilutions of (-)-zuonin A in kinase assay buffer.
-
In a 96-well plate, add the JNK enzyme and GST-c-Jun substrate to each well.
-
Add the different concentrations of (-)-zuonin A or DMSO (vehicle control) to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated GST-c-Jun using a phosphorimager (for radioactive assays) or by Western blot with a phospho-c-Jun specific antibody.
-
Quantify the band intensities and calculate the percentage of inhibition for each concentration of (-)-zuonin A.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for JNK Activation and Substrate Phosphorylation (Western Blot)
This protocol outlines the procedure to assess the effect of (-)-zuonin A on JNK activation (phosphorylation) and the phosphorylation of its downstream target c-Jun in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
(-)-Zuonin A stock solution (in DMSO)
-
JNK pathway activator (e.g., Anisomycin or UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-phospho-c-Jun (Ser63), anti-total-c-Jun, and an antibody for a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed HEK293 cells in culture plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of (-)-zuonin A or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE loading buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Cell Migration Assay (Scratch Assay)
This protocol describes a method to evaluate the effect of (-)-zuonin A on the migration of cancer cells, such as the highly metastatic MDA-MB-231 breast cancer cell line.
Materials:
-
MDA-MB-231 cells
-
Cell culture medium and supplements
-
(-)-Zuonin A stock solution (in DMSO)
-
24-well plates
-
Sterile pipette tips (p200)
-
Microscope with a camera
Procedure:
-
Seed MDA-MB-231 cells in 24-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of (-)-zuonin A or DMSO (vehicle control).
-
Capture images of the scratch at time 0.
-
Incubate the plates at 37°C in a CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition and compare the migration rates between the treated and control groups.
Caption: General experimental workflow for characterizing (-)-zuonin A.
Conclusion
(-)-Zuonin A has emerged as a valuable research tool for studying the physiological and pathological roles of the JNK signaling pathway. Its well-characterized mechanism of action and potent inhibitory activity make it a lead compound for the development of novel therapeutics targeting diseases driven by aberrant JNK signaling. The experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate the potential of (-)-zuonin A and its analogs.
References
- 1. Requirements for PKC-augmented JNK activation by MKK4/7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Mitogen Kinase Kinase (MKK7) Controls Cytokine Production In Vitro and In Vivo in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
Spectroscopic and Structural Elucidation of (+)-Zuonin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the natural product (+)-zuonin A, a lignan isolated from Saururus cernuus. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications.
Core Spectroscopic Data
The structural elucidation of this compound was first reported by Rao and Rao in the Journal of Natural Products (1990). The following tables summarize the key spectroscopic data from this foundational study.
Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 0.92 | d | 6.5 | C-3-CH₃, C-4-CH₃ |
| 1.80 | m | H-3, H-4 | |
| 4.65 | d | 9.0 | H-2, H-5 |
| 5.92 | s | -O-CH₂-O- | |
| 6.70-6.90 | m | Ar-H |
Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 14.1 | C-3-CH₃, C-4-CH₃ |
| 42.6 | C-3, C-4 |
| 88.0 | C-2, C-5 |
| 100.9 | -O-CH₂-O- |
| 106.5 | Ar-C |
| 108.0 | Ar-C |
| 119.5 | Ar-C |
| 135.2 | Ar-C |
| 146.6 | Ar-C |
| 147.7 | Ar-C |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data of this compound
| Spectroscopic Technique | Key Observations |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 340, consistent with the molecular formula C₂₀H₂₀O₅. |
| Infrared (IR) Spectroscopy (KBr) | 1610, 1500, 1490, 1250, 1190, 1125, 1095, 1040, 930 cm⁻¹ |
Experimental Protocols
The isolation and characterization of this compound were conducted as follows:
Isolation Procedure:
-
Dried, powdered aerial parts of Saururus cernuus were extracted with ethanol.
-
The ethanol extract was partitioned between chloroform and water.
-
The chloroform-soluble fraction was subjected to column chromatography on silica gel.
-
Elution with a benzene-ethyl acetate gradient yielded several fractions.
-
Fractions containing this compound were further purified by preparative thin-layer chromatography (TLC) to yield the pure compound.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry (MS): The mass spectrum was obtained on a mass spectrometer to determine the molecular weight and formula.
-
Infrared (IR) Spectroscopy: The IR spectrum was recorded on a spectrophotometer using a potassium bromide (KBr) pellet.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and structural elucidation of this compound.
Potential Therapeutic Targets of (+)-Zuonin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Zuonin A, a naturally occurring lignan, has been identified as a modulator of the c-Jun N-terminal kinase (JNK) signaling pathway. This technical guide provides an in-depth analysis of the current understanding of this compound's therapeutic targets, focusing on its interaction with JNKs. While exhibiting a degree of selectivity, this compound is a significantly weaker inhibitor of JNK activity compared to its enantiomer, (-)-zuonin A. This document summarizes the available quantitative data, details relevant experimental protocols, and presents signaling pathway and workflow diagrams to facilitate further research and drug development efforts.
Core Therapeutic Target: c-Jun N-terminal Kinases (JNKs)
The primary molecular target of this compound identified to date is the c-Jun N-terminal kinase (JNK) family of proteins, which are key regulators of cellular processes such as proliferation, apoptosis, and inflammation. Aberrant JNK signaling is implicated in various diseases, including cancer and neurodegenerative disorders[1][2].
This compound acts as a non-ATP competitive inhibitor of JNKs. Its mechanism of action involves binding to the D-recruitment site on JNK, thereby disrupting the interaction between JNK and its substrates, such as c-Jun[1][2]. While both enantiomers of zuonin A, (+) and (-), bind to JNK isoforms with similar affinity, they exhibit a significant difference in their inhibitory efficacy.
Quantitative Analysis of JNK Inhibition
Studies have demonstrated that this compound is a weak inhibitor of JNK activity. In contrast, (-)-zuonin A is a potent inhibitor of JNKs. The available quantitative data from in vitro kinase assays are summarized below.
| Compound | Target | Substrate | % Inhibition (at saturating concentration) | IC50 (µM) |
| This compound | JNK1 | c-Jun | ~15% | N/A |
| (-)-Zuonin A | JNK1 | c-Jun | ~80% | 1.7 |
| (-)-Zuonin A | JNK2 | c-Jun | ~70-80% | 2.9 |
| (-)-Zuonin A | JNK3 | c-Jun | ~70-80% | 1.74 |
N/A: Not available, likely due to the low potency.
Signaling Pathway
This compound modulates the JNK signaling pathway by directly binding to JNK and inhibiting its activity. This pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade.
Experimental Protocols
This section details the key experimental methodologies used to characterize the interaction of this compound with JNK.
In Vitro JNK Kinase Assay
This assay is used to directly measure the inhibitory effect of this compound on the kinase activity of JNK using a recombinant substrate.
Objective: To quantify the inhibition of JNK-mediated phosphorylation of c-Jun by this compound.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
Recombinant GST-c-Jun (1-79) substrate
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
SDS-PAGE gels and blotting apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant JNK enzyme, and GST-c-Jun substrate.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Visualize the phosphorylated GST-c-Jun using a phosphorimager or autoradiography.
-
Quantify the band intensities to determine the percentage of inhibition.
Cell-Based JNK Inhibition Assay
This assay assesses the ability of this compound to inhibit JNK signaling within a cellular context.
Objective: To determine the effect of this compound on the phosphorylation of c-Jun in cells.
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
JNK pathway activator (e.g., Anisomycin or UV radiation)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-c-Jun, anti-total-c-Jun, anti-JNK, anti-GAPDH (loading control)
-
Western blot reagents and equipment
Procedure:
-
Seed HEK293 cells in culture plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle for a specified duration (e.g., 1-2 hours).
-
Stimulate the JNK pathway by treating with a JNK activator (e.g., Anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis using antibodies against phospho-c-Jun, total c-Jun, and a loading control.
-
Quantify the band intensities to assess the level of c-Jun phosphorylation.
Molecular Docking
Computational modeling can be used to predict and analyze the binding mode of this compound to the JNK protein.
Objective: To visualize the binding interactions between this compound and the D-recruitment site of JNK1.
Software: Molecular docking software such as AutoDock, GOLD, or Schrödinger Suite.
Procedure:
-
Obtain the crystal structure of JNK1 (e.g., from the Protein Data Bank).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D structure of this compound and optimize its geometry.
-
Define the binding site on JNK1, focusing on the D-recruitment site.
-
Perform the docking simulation to predict the binding pose and affinity of this compound.
-
Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Future Directions and Therapeutic Implications
The weak inhibitory activity of this compound against JNK suggests that its potential as a direct JNK-targeting therapeutic agent may be limited, especially in comparison to its more potent enantiomer, (-)-zuonin A. However, several avenues for future research remain:
-
Broad Kinase Profiling: A comprehensive screening of this compound against a large panel of kinases is necessary to definitively determine its selectivity and to identify any potential off-target effects or alternative therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: The significant difference in activity between the two enantiomers provides a valuable opportunity for SAR studies. Understanding the structural basis for this difference could guide the design of more potent and selective JNK inhibitors based on the zuonin A scaffold.
-
Investigation of Other Biological Activities: While JNK inhibition is the most studied activity, it is possible that this compound possesses other biological effects independent of JNK. Further screening in various disease models could uncover novel therapeutic applications.
Conclusion
The current body of evidence strongly indicates that c-Jun N-terminal kinases are the primary molecular target of this compound. However, its inhibitory effect is modest. This technical guide provides a comprehensive overview of the available data and methodologies to aid researchers in further exploring the therapeutic potential of this natural product and its derivatives. Future investigations should focus on comprehensive selectivity profiling and SAR studies to better understand its mechanism of action and to potentially develop more potent analogues for therapeutic use.
References
Enantioselective Synthesis of (+)-Zuonin A: A Technical Guide
Introduction
(+)-Zuonin A is a naturally occurring lignan characterized by a 2,5-diaryl-3,4-dimethyltetrahydrofuran core. This central scaffold possesses four contiguous stereocenters, making its stereocontrolled synthesis a significant challenge. This technical guide provides a comprehensive overview of a proposed enantioselective total synthesis of this compound. The strategy is based on established methodologies for the synthesis of structurally related furanoid lignans, particularly the synthesis of (+)-galbacin and (+)-galbelgin. The proposed route emphasizes stereocontrol and efficiency, making it a valuable resource for researchers in organic synthesis and drug development.
Proposed Retrosynthetic Analysis
The retrosynthetic analysis for this compound hinges on the disconnection of the tetrahydrofuran core. A key strategic element is the diastereoselective reduction of a lactone precursor, which can be accessed from a stereodefined aldol adduct. This approach allows for the sequential installation of the four stereocenters.
Figure 1: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The proposed forward synthesis commences with a highly diastereoselective aldol condensation to establish the initial stereocenters. Subsequent reduction, cyclization, and final functional group manipulations afford the target molecule, this compound.
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from the diastereoselective synthesis of (+)-galbacin and are proposed for the enantioselective synthesis of this compound.
1. Asymmetric Aldol Condensation
This key step establishes the C3 and C4 stereocenters of the tetrahydrofuran core.
-
Reaction: To a solution of (R)-N-propionyl-4-isopropyl-1,3-thiazolidine-2-thione (1.2 equiv.) in dry CH₂Cl₂ at -78 °C is added TiCl₄ (1.1 equiv.). The mixture is stirred for 5 minutes, followed by the addition of Hunig's base (1.3 equiv.). After another 30 minutes of stirring, a solution of 3,4-(methylenedioxy)phenylacetaldehyde (1.0 equiv.) in CH₂Cl₂ is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
2. Reductive Cleavage of the Chiral Auxiliary and Lactonization
This step removes the chiral auxiliary and forms the crucial lactone intermediate.
-
Reaction: To a solution of the aldol adduct (1.0 equiv.) in a 1:1 mixture of THF and water at 0 °C is added LiBH₄ (3.0 equiv.) portionwise. The reaction mixture is stirred for 4 hours and then acidified to pH 3 with 1 M HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting crude diol is dissolved in toluene with a catalytic amount of p-toluenesulfonic acid and heated to reflux with a Dean-Stark trap for 6 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude lactone is purified by column chromatography.
3. Diastereoselective Reduction of the Lactone
This step sets the C2 stereocenter.
-
Reaction: The lactone (1.0 equiv.) is dissolved in dry THF and cooled to -78 °C. A solution of L-Selectride® (1.5 equiv., 1.0 M in THF) is added dropwise. The reaction is stirred at -78 °C for 3 hours and then quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude hemiacetal is purified by column chromatography.
4. Reductive Cycloetherification to form this compound
The final step involves the formation of the tetrahydrofuran ring and installation of the second aryl group.
-
Reaction: To a solution of the hemiacetal (1.0 equiv.) and 3,4-(methylenedioxy)benzene (1.5 equiv.) in CH₂Cl₂ at -78 °C is added BF₃·OEt₂ (2.0 equiv.) dropwise. The reaction mixture is stirred at this temperature for 2 hours and then quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford this compound.
Quantitative Data
The following table summarizes the expected yields and stereoselectivities for the key steps in the proposed synthesis of this compound, based on literature values for the synthesis of related lignans.[1][2]
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1 | Aldol Adduct | 85-95 | >95:5 | >98 |
| 2 | Lactone | 80-90 | - | >98 |
| 3 | Hemiacetal | 75-85 | >90:10 | >98 |
| 4 | This compound | 60-70 | >95:5 (trans:cis) | >98 |
Table 1: Expected yields and stereoselectivities.
Conclusion
This technical guide outlines a robust and highly stereoselective synthetic route to this compound. The proposed strategy leverages a well-established asymmetric aldol condensation to set the key stereocenters, followed by a series of diastereoselective transformations to complete the synthesis. The detailed experimental protocols and expected quantitative outcomes provide a solid foundation for the successful laboratory preparation of this biologically relevant lignan. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry.
References
- 1. rsc.org [rsc.org]
- 2. Stereoselective synthesis of tetrahydrofuran lignans via BF(3) x OEt(2)-promoted reductive deoxygenation/epimerization of cyclic hemiketal: synthesis of (-)-odoratisol C, (-)-futokadsurin A, (-)-veraguensin, (+)-fragransin A(2), (+)-galbelgin, and (+)-talaumidin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (+)-Zuonin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Zuonin A is a lignan natural product that has garnered interest due to its biological activity. Notably, its enantiomer, (-)-zuonin A, has been identified as an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular processes such as apoptosis and inflammation.[1] The asymmetric synthesis of both enantiomers allows for the exploration of their differential biological effects. This document provides a detailed methodology for the total synthesis of this compound, based on the likely synthetic strategy employed in the literature. The protocols outlined herein are intended to serve as a comprehensive guide for researchers aiming to synthesize this compound for further investigation.
I. Total Synthesis Workflow
The total synthesis of this compound is a multi-step process commencing from commercially available starting materials. The key transformations involve a Knoevenagel condensation, a Michael addition, a Nef reaction to unmask an aldehyde, and a final cyclization to construct the core lignan scaffold.
Caption: Workflow for the total synthesis of this compound.
II. Experimental Protocols
Step 1: Synthesis of (E)-2-(3-ethoxy-4-hydroxybenzylidene)-N,N-diisopropylacetamide
This initial step involves a Knoevenagel condensation between 3-ethoxy-4-hydroxybenzaldehyde and N,N-diisopropylacetamide to form the α,β-unsaturated amide intermediate.
-
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde
-
N,N-Diisopropylacetamide
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
To a solution of N,N-diisopropylacetamide (1.2 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.1 eq) portionwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α,β-unsaturated amide.
-
Step 2: Synthesis of 3-(3-Ethoxy-4-hydroxyphenyl)-4-nitro-N,N-diisopropylbutanamide
This step involves a Michael addition of nitromethane to the α,β-unsaturated amide.
-
Materials:
-
(E)-2-(3-ethoxy-4-hydroxybenzylidene)-N,N-diisopropylacetamide
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
-
Protocol:
-
To a solution of (E)-2-(3-ethoxy-4-hydroxybenzylidene)-N,N-diisopropylacetamide (1.0 eq) in anhydrous DCM, add nitromethane (10 eq).
-
Cool the mixture to 0 °C and add DBU (0.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the nitrobutanamide derivative.
-
Step 3: Synthesis of 3-(3-Ethoxy-4-hydroxyphenyl)-4-nitrobutanal
The nitrobutanamide is converted to the corresponding aldehyde via a Nef reaction.
-
Materials:
-
3-(3-Ethoxy-4-hydroxyphenyl)-4-nitro-N,N-diisopropylbutanamide
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Diethyl ether (Et₂O)
-
-
Protocol:
-
Dissolve the nitrobutanamide (1.0 eq) in anhydrous methanol and cool to -78 °C.
-
Add a solution of sodium methoxide (1.1 eq) in methanol dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of sulfuric acid in methanol.
-
Slowly add the nitronate salt solution to the acidic methanol solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to yield the crude nitrobutanal, which is often used immediately in the next step.
-
Step 4: Synthesis of this compound
The final step is the cyclization of the nitrobutanal with 3,4,5-trimethoxyphenylacetonitrile to form the this compound scaffold.
-
Materials:
-
3-(3-Ethoxy-4-hydroxyphenyl)-4-nitrobutanal
-
3,4,5-Trimethoxyphenylacetonitrile
-
Ammonium acetate
-
Acetic acid
-
-
Protocol:
-
To a solution of the crude 3-(3-ethoxy-4-hydroxyphenyl)-4-nitrobutanal (1.0 eq) in acetic acid, add 3,4,5-trimethoxyphenylacetonitrile (1.1 eq) and ammonium acetate (5.0 eq).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
III. Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. Note that these are typical yields for such reactions and the actual yields may vary. For precise data, consult the original research publication.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Knoevenagel Condensation | 3-Ethoxy-4-hydroxybenzaldehyde | (E)-2-(3-ethoxy-4-hydroxybenzylidene)-N,N-diisopropylacetamide | 80-90% |
| 2 | Michael Addition | (E)-2-(3-ethoxy-4-hydroxybenzylidene)-N,N-diisopropylacetamide | 3-(3-Ethoxy-4-hydroxyphenyl)-4-nitro-N,N-diisopropylbutanamide | 70-85% |
| 3 | Nef Reaction | 3-(3-Ethoxy-4-hydroxyphenyl)-4-nitro-N,N-diisopropylbutanamide | 3-(3-Ethoxy-4-hydroxyphenyl)-4-nitrobutanal | 50-60% |
| 4 | Cyclization | 3-(3-Ethoxy-4-hydroxyphenyl)-4-nitrobutanal | This compound | 40-50% |
IV. Biological Activity and Signaling Pathway
(-)-Zuonin A, the enantiomer of the target molecule, has been shown to interact with the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This pathway is a critical regulator of cellular responses to stress, inflammation, and apoptosis. (-)-Zuonin A is proposed to bind to the D-recruitment site (DRS) of JNK, thereby impeding the interaction of JNK with its substrates, such as the transcription factor c-Jun.[1]
Caption: The JNK signaling pathway and the inhibitory action of (-)-zuonin A.
References
Application Notes and Protocols: Investigating (+)-zuonin A and its Enantiomer as Modulators of the JNK Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-zuonin A and its enantiomer, (-)-zuonin A, in studying the c-Jun N-terminal kinase (JNK) signaling pathway. While initial interest may be in this compound, current research indicates that it is not an effective inhibitor of the JNK pathway, whereas (-)-zuonin A is a potent inhibitor.[1][2][3][4] This document will clarify the distinct roles of each enantiomer and provide detailed protocols for investigating their effects.
The JNK pathway is a critical component of cellular responses to stress, inflammation, and apoptosis, making it a key target in various diseases.[5] JNK inhibitors are therefore valuable tools for both basic research and therapeutic development.[5]
Data Presentation: Quantitative Analysis of JNK Inhibition
Quantitative studies have demonstrated a significant difference in the inhibitory activity of the zuonin A enantiomers. (-)-Zuonin A is a potent inhibitor of JNK isoforms, while this compound shows minimal inhibitory effect.[1][2]
| Compound | Target | IC50 (µM) | Maximum Inhibition (%) | Mechanism of Action |
| (-)-zuonin A | JNK1 | 1.7 ± 0.26 | ~75% | Partial-competitive |
| JNK2 | 2.9 ± 0.17 | ~70% | Partial-competitive | |
| JNK3 | 1.74 ± 0.16 | ~73% | Partial-competitive | |
| This compound | JNK1, JNK2, JNK3 | Not effective | ~15% | Binds to JNK but does not significantly impede substrate binding |
Table 1: Summary of quantitative data for the inhibition of JNK isoforms by zuonin A enantiomers. Data compiled from in vitro cell-free kinase assays.[1][2][3]
Mechanism of Action
(-)-Zuonin A functions as a partial-competitive inhibitor of JNK.[1][4] It binds to the D-recruitment site (DRS) of JNK, which is a docking region for substrates and upstream kinases.[1][2] This binding weakens the affinity of JNK for its substrate, c-Jun, by approximately five-fold without affecting the catalytic rate of phosphorylation within the complex.[1][4] Furthermore, (-)-zuonin A inhibits the activation of JNK by its upstream kinases, MKK4 and MKK7.[1][4]
In contrast, while this compound also binds to JNK, it does not effectively impede the binding of c-Jun.[1][4] This difference in steric hindrance at the D-recruitment site is believed to be the reason for its lack of significant inhibitory activity.[2][3]
Experimental Protocols
The following protocols are based on methodologies used to characterize (-)-zuonin A and can be adapted to study this compound, potentially as a negative control.
Protocol 1: In Vitro JNK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of a compound to inhibit JNK-mediated phosphorylation of a substrate in a cell-free system.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
GST-c-Jun (1-221) substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
This compound and (-)-zuonin A stock solutions (in DMSO)
-
TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-GST antibody and GFP-certified c-Jun)
-
384-well plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of this compound and (-)-zuonin A in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 384-well plate, add the JNK enzyme, GST-c-Jun substrate, and the test compounds or DMSO control.
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or below the Km for the specific JNK isoform if determining IC50 values.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents (terbium-labeled antibody against the substrate tag and a fluorescence-labeled antibody against the phosphorylation site).
-
Incubate for an additional hour at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (emission ratio of 520/495 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Protocol 2: Cell-Based JNK Activation Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit the activation of JNK and the phosphorylation of its downstream target, c-Jun, in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound and (-)-zuonin A stock solutions (in DMSO)
-
JNK pathway activator (e.g., anisomycin or UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-JNK, anti-phospho-c-Jun (Ser63), anti-c-Jun, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HEK293 cells in multi-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound, (-)-zuonin A, or DMSO control for 12 hours.[1]
-
Induce the JNK pathway by treating the cells with anisomycin (e.g., 50-100 nM) for 5-10 minutes.[1]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Conclusion and Recommendations
The available evidence strongly indicates that (-)-zuonin A is a potent, selective, and cell-permeable inhibitor of the JNK signaling pathway, while this compound is largely inactive.[1][4] Researchers investigating the JNK pathway using zuonin A should use the (-) enantiomer as the active inhibitor. This compound serves as an excellent negative control for these experiments, allowing for the differentiation of JNK-specific effects from off-target or non-specific effects of the chemical scaffold. This approach will ensure the generation of robust and reliable data in studies of JNK-mediated cellular processes.
References
- 1. Manipulating JNK Signaling with (−)-zuonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating Binding Modes of Zuonin A Enantiomers to JNK1 via in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating binding modes of zuonin A enantiomers to JNK1 via in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manipulating JNK signaling with (--)-zuonin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
Unveiling the Cellular Activity of (+)-zuonin A: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the natural product (+)-zuonin A and its enantiomer (-)-zuonin A have emerged as significant molecules of interest for researchers in oncology and related fields. (-)-Zuonin A, a naturally occurring lignin, has been identified as a potent and selective inhibitor of the c-Jun N-terminal kinases (JNKs), key regulators of cellular processes such as proliferation, apoptosis, and inflammation. This document provides detailed application notes and experimental protocols for the use of this compound and its enantiomer in cell culture, aimed at researchers, scientists, and drug development professionals.
Introduction
(-)-Zuonin A, also known as D-Epigalbacin, exerts its biological effects by targeting the D-recruitment site of JNKs, thereby impeding the protein-protein interactions essential for the activation of the JNK signaling cascade.[1][2] This novel mechanism of action makes it a valuable tool for studying JNK-mediated cellular events and a promising candidate for further drug development. The following sections detail the inhibitory activity of zuonin A enantiomers and provide comprehensive protocols for their application in cell culture-based assays.
Quantitative Data Summary
The inhibitory potency of the zuonin A enantiomers against JNK isoforms has been quantified, providing a clear basis for experimental design.
| Compound | Target | IC50 (µM) |
| (-)-Zuonin A | JNK1 | 1.7 |
| (-)-Zuonin A | JNK2 | 2.9 |
| (-)-Zuonin A | JNK3 | 1.74 |
| This compound | JNK1 | > 100 |
| This compound | JNK2 | > 100 |
| This compound | JNK3 | > 100 |
Table 1: Inhibitory concentration (IC50) values of (-)-zuonin A and this compound against JNK1, JNK2, and JNK3.[1][3]
Key Signaling Pathway: JNK Signaling
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade that responds to various cellular stresses, including inflammatory cytokines, oxidative stress, and DNA damage. Activation of this pathway involves a tiered phosphorylation cascade of MAP kinases, ultimately leading to the activation of transcription factors, most notably c-Jun. The dysregulation of the JNK pathway is implicated in numerous diseases, including cancer and inflammatory disorders. (-)-Zuonin A selectively inhibits this pathway.
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound and its enantiomer in cell culture.
Cell Culture
-
Cell Lines:
-
HEK293 (Human Embryonic Kidney) cells
-
MDA-MB-231 (Human Breast Adenocarcinoma) cells
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Protocol 1: In-Cell Western Blotting for JNK Activation and c-Jun Phosphorylation
This protocol is designed to assess the inhibitory effect of (-)-zuonin A on the JNK signaling pathway in a cellular context.
Materials:
-
HEK293 cells
-
(-)-Zuonin A (and this compound as a control)
-
Anisomycin (JNK pathway activator)
-
Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun
-
IRDye-labeled secondary antibodies
-
96-well plates
-
Lysis buffer
-
Odyssey Infrared Imaging System (or equivalent)
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of (-)-zuonin A or this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 2 hours.
-
Pathway Activation: Stimulate the JNK pathway by adding anisomycin to a final concentration of 100 ng/mL for 30 minutes.
-
Cell Lysis: Remove the medium and lyse the cells with 50 µL of lysis buffer per well.
-
Immunostaining:
-
Block the wells with a suitable blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the wells and incubate with IRDye-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the wells and acquire images using an Odyssey Infrared Imaging System.
-
Quantify the fluorescence intensity for phospho-JNK, total JNK, phospho-c-Jun, and total c-Jun.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: Cell Migration (Wound Healing) Assay
This assay evaluates the effect of zuonin A on the migratory capacity of cancer cells.
Materials:
-
MDA-MB-231 cells
-
(-)-Zuonin A and this compound
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and grow them to a confluent monolayer.
-
Wound Creation: Create a uniform scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Compound Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of (-)-zuonin A or this compound (e.g., 0, 10, 50, 100 µM).
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the cellular effects of zuonin A.
Conclusion
The provided protocols and data serve as a comprehensive resource for researchers investigating the biological activities of this compound and its potent enantiomer, (-)-zuonin A. The selective inhibition of the JNK signaling pathway by (-)-zuonin A offers a valuable tool to dissect the complex roles of JNKs in health and disease, and may pave the way for the development of novel therapeutic strategies.
Contact:
References
Application of (+)-Zuonin A in Neuroscience Research: Information Not Currently Available
Extensive searches of scientific literature and research databases have yielded no specific information regarding a compound named "(+)-zuonin A" and its application in neuroscience research. As a result, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be provided at this time.
The absence of information on "this compound" in published scientific literature suggests that it may be a very recently discovered compound, a compound that has not yet been the subject of published research in neuroscience, or potentially a misnamed or proprietary compound not yet disclosed in the public domain.
For researchers, scientists, and drug development professionals interested in novel compounds for neuroscience research, it is recommended to:
-
Verify the Compound Name and Structure: Double-check the spelling and stereochemistry of the compound. Slight variations in nomenclature can significantly alter search outcomes.
-
Consult Chemical Databases: Search chemical structure databases (e.g., PubChem, ChemSpider, SciFinder) for the structure of "this compound" to identify any associated studies or alternative names.
-
Monitor Scientific Literature: Regularly screen major scientific journals and preprint servers in the fields of medicinal chemistry, pharmacology, and neuroscience for any emerging research on this compound.
Without any foundational data on its biological activity, mechanism of action, or effects on neural systems, it is not possible to generate the requested detailed protocols, data tables, or visualizations. Should information on "this compound" become publicly available, the creation of such detailed application notes would be a valuable resource for the neuroscience research community.
Application Notes: (+)-Zuonin A as a Probe for Studying JNK Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family, playing a crucial role in cellular responses to stress, inflammation, apoptosis, and cell migration.[1] Dysregulation of the JNK signaling pathway is implicated in various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[2][3][4] The study of JNK signaling requires specific and reliable molecular probes to dissect its complex roles.
(+)-Zuonin A, a lignan natural product, and its enantiomer, (-)-zuonin A, provide a unique toolset for investigating the JNK signaling cascade. While (-)-zuonin A has been identified as a potent and selective inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), this compound exhibits significantly weaker inhibitory activity, despite binding to JNK.[4][5] This differential activity makes this compound an ideal negative control for experiments using (-)-zuonin A, allowing researchers to distinguish specific effects of JNK inhibition from off-target or non-specific effects of the chemical scaffold.[6][7][8]
These application notes provide a comprehensive guide to using this compound in conjunction with its active enantiomer to probe JNK signaling pathways.
Mechanism of Action
Both this compound and (-)-zuonin A are thought to bind to the D-recruitment site (DRS) on JNK, a critical docking domain for JNK substrates (like c-Jun) and upstream activating kinases (MKK4 and MKK7).[3][5][9] By binding to the DRS, (-)-zuonin A acts as a protein-protein interaction inhibitor, preventing the phosphorylation and activation of JNK by MKK4/7 and the subsequent phosphorylation of JNK substrates.[5][9] In contrast, while this compound also binds to JNK, it only weakly impedes the binding of substrates like c-Jun, resulting in minimal inhibition of JNK activity.[4][5] This stereospecificity in inhibition provides a powerful experimental control.
Data Presentation
The following table summarizes the quantitative data on the differential inhibitory activity of this compound and (-)-zuonin A on JNK isoforms.
| Compound | Target | IC50 (µM) | Percent Inhibition (at saturation) | Reference |
| (-)-Zuonin A | JNK1 | 1.7 | ~80% | [4][5] |
| (-)-Zuonin A | JNK2 | 2.9 | ~80% | [5] |
| (-)-Zuonin A | JNK3 | 1.74 | ~80% | [5] |
| This compound | JNK1 | >100 | ~15% | [4][5] |
| This compound | JNK2 | >100 | ~15% | [4][5] |
| This compound | JNK3 | >100 | ~15% | [4][5] |
Mandatory Visualizations
Caption: JNK Signaling Pathway and the Action of Zuonin A.
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating Binding Modes of Zuonin A Enantiomers to JNK1 via in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating binding modes of zuonin A enantiomers to JNK1 via in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manipulating JNK Signaling with (−)-zuonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chirality: a key parameter in chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Diterpenoid Derivatives
Note on the Target Compound: Initial literature searches for methods to synthesize (+)-zuonin A and its derivatives did not yield any specific published synthetic routes for this molecule. This suggests that the total synthesis of this compound has likely not yet been reported or is not widely documented under this name.
To fulfill the request for detailed application notes and protocols, this document will focus on the synthesis of (-)-Salvinorin A , a structurally complex and medicinally relevant neoclerodane diterpenoid. The methodologies presented here for Salvinorin A serve as an illustrative example of the strategies and techniques employed in the synthesis of complex natural product derivatives.
Introduction to Salvinorin A and its Derivatives
Salvinorin A is a potent and selective κ-opioid receptor (KOR) agonist, making it a valuable research tool and a lead compound for the development of novel therapeutics for pain, addiction, and mood disorders.[1][2] Unlike most opioids, it is not an alkaloid.[1] Its unique mode of action and complex structure have made it a challenging and attractive target for total synthesis. The development of synthetic routes to Salvinorin A and its derivatives allows for the exploration of structure-activity relationships (SAR) and the generation of new chemical entities with improved pharmacological profiles.
Synthetic Strategies for Salvinorin A
Several total syntheses of Salvinorin A have been reported, each employing unique strategies to construct the intricate tetracyclic core and install the necessary stereocenters. A prominent approach involves a key transannular Michael reaction cascade to form the bicyclo[4.4.0]decane system.[1] Another successful strategy utilizes an intramolecular Diels-Alder reaction to establish the core ring structure.[3][4]
This document will focus on a convergent synthetic approach, highlighting key transformations that are broadly applicable in natural product synthesis.
Tabulated Quantitative Data
The following tables summarize key quantitative data for representative reactions in a synthetic route towards Salvinorin A, providing a comparative overview of reaction efficiencies.
Table 1: Key Reaction Yields in the Synthesis of a Salvinorin A Intermediate
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Asymmetric Alkylation | Thiazolidinethione derivative | Alkylated product | NiCl2-glyme, (S,S)-iPr-box, LA, ortho-ester | 95 |
| 2 | Reduction and Protection | Alkylated product | Silyl ether | LiAlH4; TBSCl, imidazole | 88 |
| 3 | Ozonolysis | Silyl ether | Aldehyde | O3, CH2Cl2/MeOH; Me2S | 92 |
| 4 | Alkyne Addition | Aldehyde | Propargyl alcohol | (R)-Me-CBS, TMS-acetylene, B(OMe)3 | 91 |
| 5 | Macrolactonization | Seco-acid | 12-membered macrolactone | Yamaguchi esterification | 75 |
| 6 | Transannular Michael Cascade | Macrolactone | Tetracyclic core | TBAF | 85 |
Table 2: Spectroscopic Data for Salvinorin A
| Data Type | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.65 (s, 1H), 6.35 (s, 1H), 5.25 (s, 1H), 4.40 (dd, J = 11.6, 5.2 Hz, 1H), 3.73 (s, 3H), 2.15 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.4, 170.1, 143.8, 139.1, 124.9, 110.2, 108.1, 83.2, 72.9, 69.1, 56.4, 20.9 |
| High-Resolution Mass Spec (HRMS) | m/z [M+H]⁺ calcd for C₂₃H₂₉O₈: 433.1862; found: 433.1860 |
| Optical Rotation | [α]²⁵D = -41° (c 1.0, CHCl₃) |
Experimental Protocols
The following are detailed experimental protocols for key transformations in the synthesis of Salvinorin A.
Protocol 1: Asymmetric Michael Addition for Core Ring Construction
This protocol describes a key step in forming the trans-decalin ring system of Salvinorin A via a diastereoselective Michael addition.
Materials:
-
Enone precursor
-
Organocuprate reagent (e.g., LiCu(Me)₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the enone precursor (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.
-
In a separate flask, prepare the organocuprate reagent by adding methyllithium (2.0 eq) to a suspension of copper(I) iodide (1.0 eq) in anhydrous diethyl ether at 0 °C.
-
Add the freshly prepared organocuprate solution to the enone solution at -78 °C dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired Michael adduct.
Protocol 2: Late-Stage C-2 Acetoxylation
This protocol details the introduction of the C-2 acetate group, a critical step in the final stages of the Salvinorin A synthesis.
Materials:
-
C-2 hydroxyl precursor
-
Acetic anhydride
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the C-2 hydroxyl precursor (1.0 eq) and a catalytic amount of DMAP in anhydrous DCM under an argon atmosphere.
-
Add pyridine (5.0 eq) followed by acetic anhydride (3.0 eq) to the solution at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield Salvinorin A.
Visualizations
Synthetic Pathway Overview
The following diagram illustrates a simplified, convergent synthetic strategy for Salvinorin A.
Caption: A convergent total synthesis strategy for (-)-Salvinorin A.
Signaling Pathway of Salvinorin A
This diagram illustrates the primary signaling pathway activated by Salvinorin A through the κ-opioid receptor.
Caption: Salvinorin A signaling via the κ-opioid receptor.
References
Application Notes and Protocols for the Quantification of (+)-zuonin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-zuonin A is a lignan class of natural product, first identified in Saururus cernuus and also found in species such as Piper schmidtii. Its enantiomer, (-)-zuonin A, has garnered significant interest due to its potent and selective inhibition of c-Jun N-terminal kinases (JNKs), which are key regulators of inflammatory and stress responses. Given the therapeutic potential of modulating the JNK signaling pathway, robust and reliable analytical methods for the quantification of this compound are essential for pharmacokinetic studies, quality control of natural extracts, and drug development processes.
This document provides detailed application notes and experimental protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
I. Analytical Techniques
The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: This technique is a cost-effective and widely available method suitable for the quantification of this compound in relatively clean sample matrices, such as purified fractions or standardized extracts. Detection is typically performed at the UV absorbance maximum of the analyte.
-
LC-MS/MS: For complex matrices like biological fluids (plasma, urine) or crude plant extracts, LC-MS/MS offers superior selectivity and sensitivity. By monitoring specific parent-to-product ion transitions, this method can accurately quantify this compound even at low concentrations, minimizing interferences from co-eluting compounds.
II. Experimental Protocols
A. Sample Preparation
A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix while minimizing the co-extraction of interfering substances.
Protocol 1: Extraction from Plant Material (e.g., Saururus cernuus or Piper schmidtii)
-
Homogenization: Weigh and homogenize 1 gram of dried and powdered plant material.
-
Solvent Extraction:
-
Add 10 mL of 80% methanol to the homogenized sample.
-
Perform ultrasonication for 30 minutes at 40°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more with 10 mL of 80% methanol.
-
Combine all the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter prior to HPLC or LC-MS/MS analysis.
Protocol 2: Extraction from Biological Fluids (e.g., Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
-
Filtration: Filter through a 0.22 µm syringe filter before injection.
B. HPLC-UV Quantification Method
This method is suitable for the analysis of purified samples and standardized extracts.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
Method Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | Intra-day ≤ 2%, Inter-day ≤ 3% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
C. LC-MS/MS Quantification Method
This method is recommended for the quantification of this compound in complex biological matrices due to its high sensitivity and selectivity.
Chromatographic Conditions:
| Parameter | Condition |
| Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 341.1 ( [M+H]⁺ ) |
| Product Ions (m/z) | To be determined by infusion of a standard solution |
| Collision Energy | To be optimized |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Method Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | Intra-day ≤ 15%, Inter-day ≤ 15% |
| Limit of Quantification (LOQ) | Lower limit of the calibration curve with acceptable accuracy and precision |
| Matrix Effect | To be assessed and minimized |
| Stability | To be evaluated under various storage conditions |
III. Visualizations
A. Experimental Workflow
Caption: Workflow for the quantification of this compound.
B. Proposed Signaling Pathway Inhibition
(-)-zuonin A has been identified as a selective inhibitor of JNKs. The following diagram illustrates the JNK signaling pathway and the proposed point of inhibition by zuonin A.
Caption: Inhibition of the JNK signaling pathway by zuonin A.
Application Notes and Protocols for In Vitro Assay Development for (+)-Zuonin A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Zuonin A is a novel natural product with currently uncharacterized biological activity. These application notes provide a comprehensive framework for the initial in vitro screening of this compound to elucidate its potential cytotoxic, anti-inflammatory, and neuroprotective properties. The following protocols are foundational assays that can be adapted and expanded upon as initial activity is observed. In the absence of established data for this compound, the data presented in the tables are hypothetical and serve as examples for data presentation and interpretation.
Preliminary Cytotoxicity Assessment
A primary step in the evaluation of any novel compound is to determine its cytotoxic profile. This information is crucial for establishing appropriate concentration ranges for subsequent bioactivity assays and for identifying potential anticancer properties. Two standard and complementary assays are recommended: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[1][2]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[4] The concentration of the solubilized formazan is directly proportional to the number of metabolically active cells.[5]
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.22 | 0.07 | 97.6 |
| 10 | 1.15 | 0.09 | 92.0 |
| 25 | 0.88 | 0.06 | 70.4 |
| 50 | 0.45 | 0.04 | 36.0 |
| 100 | 0.12 | 0.02 | 9.6 |
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7] This assay serves as an indicator of cell membrane integrity.[8]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[7]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Data Presentation:
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | Cytotoxicity (%) |
| 0 (Vehicle Control) | 0.15 | 0.02 | 0 |
| 1 | 0.16 | 0.03 | 2.5 |
| 10 | 0.20 | 0.02 | 12.5 |
| 25 | 0.45 | 0.04 | 75.0 |
| 50 | 0.78 | 0.06 | 157.5 |
| 100 | 1.12 | 0.09 | 267.5 |
| Maximum LDH Release | 0.40 | 0.03 | 100 |
Anti-Inflammatory Activity Assessment
Inflammation is a key process in many diseases. The ability of a compound to modulate inflammatory responses can be a significant therapeutic attribute. A common in vitro model for inflammation involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, which produce nitric oxide (NO) as a pro-inflammatory mediator.[10][11][12]
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the production of nitrite, a stable metabolite of NO, in the culture medium using the Griess reagent.[13][14] A reduction in NO production in the presence of this compound would indicate potential anti-inflammatory activity.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with non-cytotoxic concentrations of this compound (determined from the cytotoxicity assays) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include wells with cells and medium only (negative control), cells with LPS only (positive control), and cells with this compound only.
-
Supernatant Collection: After incubation, collect 50 µL of the supernatant from each well.
-
Griess Assay: Add 50 µL of Griess Reagent I to each supernatant sample, followed by 50 µL of Griess Reagent II.[15]
-
Incubation and Measurement: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.[15]
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control.
Data Presentation:
| Treatment | Concentration of this compound (µM) | Mean Absorbance (540 nm) | Nitrite Concentration (µM) | NO Inhibition (%) |
| Control | 0 | 0.05 | 1.2 | N/A |
| LPS | 0 | 0.85 | 42.5 | 0 |
| LPS + this compound | 1 | 0.78 | 39.0 | 8.2 |
| LPS + this compound | 10 | 0.55 | 27.5 | 35.3 |
| LPS + this compound | 25 | 0.32 | 16.0 | 62.4 |
| LPS + this compound | 50 | 0.18 | 9.0 | 78.8 |
Neuroprotective Activity Assessment
Neurodegenerative diseases are often associated with oxidative stress and apoptosis.[16][17] In vitro assays that model these conditions can be used to screen for neuroprotective compounds.[18]
Hydrogen Peroxide-Induced Oxidative Stress in Neuronal Cells
This assay evaluates the ability of this compound to protect neuronal cells (e.g., SH-SY5Y or primary neurons) from oxidative damage induced by hydrogen peroxide (H₂O₂).[19][20][21] Cell viability is assessed using the MTT assay.
Experimental Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to differentiate if necessary.
-
Compound Pre-treatment: Pre-treat the cells with non-cytotoxic concentrations of this compound for 1-2 hours.
-
Oxidative Stress Induction: Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-500 µM) for 24 hours.
-
Cell Viability Assessment: Perform the MTT assay as described in section 1.1.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound relative to the H₂O₂-treated control.
Data Presentation:
| Treatment | Concentration of this compound (µM) | Mean Absorbance (570 nm) | Cell Viability (%) | Neuroprotection (%) |
| Control | 0 | 1.10 | 100 | N/A |
| H₂O₂ | 0 | 0.45 | 40.9 | 0 |
| H₂O₂ + this compound | 1 | 0.52 | 47.3 | 10.8 |
| H₂O₂ + this compound | 10 | 0.68 | 61.8 | 35.3 |
| H₂O₂ + this compound | 25 | 0.85 | 77.3 | 61.6 |
| H₂O₂ + this compound | 50 | 0.98 | 89.1 | 81.5 |
Caspase-3 Activity Assay for Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway.[22] This assay measures the activity of caspase-3 in cell lysates following an apoptotic stimulus, providing an indication of the compound's anti-apoptotic potential.[23][24]
Experimental Protocol:
-
Cell Culture and Treatment: Culture neuronal cells and treat them with this compound and an apoptotic stimulus (e.g., staurosporine or H₂O₂).
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the fold-change in caspase-3 activity relative to the control treated only with the apoptotic stimulus.
Data Presentation:
| Treatment | Concentration of this compound (µM) | Mean Absorbance (405 nm) | Fold Change in Caspase-3 Activity |
| Control | 0 | 0.12 | 1.0 |
| Apoptotic Stimulus | 0 | 0.95 | 7.9 |
| Apoptotic Stimulus + this compound | 1 | 0.88 | 7.3 |
| Apoptotic Stimulus + this compound | 10 | 0.65 | 5.4 |
| Apoptotic Stimulus + this compound | 25 | 0.42 | 3.5 |
| Apoptotic Stimulus + this compound | 50 | 0.25 | 2.1 |
Visualizations
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for evaluating the anti-inflammatory activity of this compound.
Caption: Workflow for assessing the neuroprotective potential of this compound.
Caption: Hypothesized LPS-induced inflammatory signaling pathway and a potential point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Evaluation of Cytotoxic Activities of Marketed Herbal Products in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Lactate Dehydrogenase Assay [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. cellbiologics.com [cellbiologics.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Griess Reagent System Protocol [worldwide.promega.com]
- 14. Protocol Griess Test [protocols.io]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Neuroprotective Effect for Cerebral Ischemia by Natural Products: A Review [frontiersin.org]
- 18. Frontiers | Editorial: Natural products for neuroprotection and neuroregeneration [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modulation of Hydrogen Peroxide-Induced Oxidative Stress in Human Neuronal Cells by Thymoquinone-Rich Fraction and Thymoquinone via Transcriptomic Regulation of Antioxidant and Apoptotic Signaling Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biogot.com [biogot.com]
- 23. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. mpbio.com [mpbio.com]
Application Notes and Protocols for the Delivery of (+)-Zuonin A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Zuonin A is a lignan, a class of polyphenolic compounds found in various plants. Preliminary research suggests that its enantiomer, (-)-zuonin A, is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs). The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation. Its inhibition is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.
These application notes provide a comprehensive guide for the in vivo delivery of this compound in animal models, drawing upon existing knowledge of lignan and JNK inhibitor administration. Due to the limited publicly available data specifically on this compound, the following protocols and data are based on studies of structurally similar lignans and the well-characterized JNK inhibitor, SP600125. Researchers should consider these as a starting point and optimize the protocols for their specific experimental needs.
Data Presentation: Pharmacokinetics of Lignans in Rodent Models
The following tables summarize pharmacokinetic data from studies on various lignans administered to rats and mice. This information can guide dose selection and study design for this compound.
Table 1: Pharmacokinetic Parameters of Lignans in Rats Following a Single Administration
| Lignan | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Secoisolariciresinol diglucoside (SDG) | Oral | 40 | - | - | - | - | 0 | [1][2][3] |
| Secoisolariciresinol (SECO) | Oral | 40 | 135 ± 21 | 0.5 | 4.7 ± 0.9 | 638 ± 104 | 25 | [1][2][3] |
| Secoisolariciresinol (SECO) | Intravenous | 20 | - | - | 4.9 ± 1.2 | 1276 ± 212 | - | [1][2][3] |
| Enterodiol (ED) | Oral | 10 | 12 ± 2 | 8.0 | 3.6 ± 0.5 | 108 ± 18 | < 1 | [1][2][3] |
| Enterodiol (ED) | Intravenous | 5 | - | - | 3.8 ± 0.6 | 2160 ± 360 | - | [1][2][3] |
| Deoxyschisandrin (in extract) | Oral | - | 1301.3 ± 256.4 | 0.8 ± 0.3 | 4.8 ± 1.1 | 6945.7 ± 1289.3 | - | |
| Deoxyschisandrin (pure) | Oral | - | 789.6 ± 154.7 | 1.2 ± 0.4 | 3.9 ± 0.9 | 4123.5 ± 812.6 | - |
Table 2: In Vivo Administration of the JNK Inhibitor SP600125 in Mice
| Administration Route | Dose (mg/kg) | Vehicle | Purpose of Study | Outcome | Reference |
| Intravenous | 15 and 30 | Not specified | Endotoxin-induced inflammation | Significantly inhibited TNF-α serum levels | [4][5] |
| Oral | 30 | Not specified | Endotoxin-induced inflammation | Dose-dependently blocked TNF-α expression | [4][5] |
| Subcutaneous | 15 | Not specified | Anti-CD3-induced apoptosis of thymocytes | Almost complete resistance to apoptosis | [4][5] |
| Intraperitoneal | Not specified | Not specified | Inhibition of PS1 and Notch signaling in the brain | Decreased p-JNK level and reduced PS1 expression | [6][7] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol describes two common methods for formulating lignans for administration to animal models.
A. Nanosuspension for Enhanced Oral Bioavailability
-
Objective: To prepare a nanosuspension of this compound to improve its solubility and oral absorption.
-
Materials:
-
This compound
-
Mannitol (as a cryoprotectant)
-
Deionized water
-
Homogenizer
-
Lyophilizer
-
-
Procedure:
-
Prepare a solution of 4% (w/v) mannitol in deionized water.
-
Disperse this compound in the mannitol solution to the desired concentration.
-
Homogenize the suspension at high pressure to reduce the particle size to the nanometer range.
-
Freeze-dry the nanosuspension to obtain a powder that can be readily redispersed in water for oral gavage.
-
B. Suspension in Carboxymethylcellulose Sodium (CMC-Na) for Oral Administration
-
Objective: To prepare a simple suspension of this compound for oral administration.
-
Materials:
-
This compound
-
Carboxymethylcellulose sodium (CMC-Na)
-
0.9% saline solution
-
Mortar and pestle or homogenizer
-
-
Procedure:
-
Prepare a 0.9% (w/v) solution of CMC-Na in saline.
-
Weigh the required amount of this compound.
-
Levigate the this compound powder with a small amount of the CMC-Na solution to form a smooth paste.
-
Gradually add the remaining CMC-Na solution while continuously stirring or homogenizing to achieve a uniform suspension of the desired concentration.
-
Protocol 2: Administration of this compound to Mice
This protocol provides guidelines for oral, intravenous, and intraperitoneal administration of this compound to mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
A. Oral Administration (Gavage)
-
Objective: To deliver a precise dose of this compound directly into the stomach.
-
Materials:
-
This compound formulation (from Protocol 1)
-
Animal gavage needle (20-22 gauge, 1-1.5 inch, with a ball tip)
-
1 mL syringe
-
-
Procedure:
-
Restrain the mouse firmly by the scruff of the neck.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the this compound formulation.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress.
-
B. Intravenous (IV) Injection (Tail Vein)
-
Objective: To introduce this compound directly into the systemic circulation for rapid distribution.
-
Materials:
-
Sterile this compound formulation (ensure it is a clear solution, free of particulates)
-
27-30 gauge needle
-
1 mL syringe
-
Restraining device for mice
-
Heat lamp (optional, to induce vasodilation)
-
-
Procedure:
-
Place the mouse in a restraining device.
-
If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the sterile this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
C. Intraperitoneal (IP) Injection
-
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
-
Materials:
-
This compound formulation
-
25-27 gauge needle
-
1 mL syringe
-
-
Procedure:
-
Restrain the mouse with its abdomen facing upwards, tilted slightly downwards.
-
Locate the lower right or left quadrant of the abdomen.
-
Insert the needle at a 30-45 degree angle, aspirating to ensure no fluid or blood is drawn back.
-
Inject the this compound formulation into the peritoneal cavity.
-
Withdraw the needle.
-
Signaling Pathway and Experimental Workflow Diagrams
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a key signaling cascade activated by various stress stimuli. As a potential JNK inhibitor, this compound is hypothesized to interfere with this pathway.
Caption: JNK signaling cascade and the putative inhibitory point of this compound.
Experimental Workflow for In Vivo Delivery of this compound
This diagram outlines a general workflow for evaluating the in vivo efficacy of this compound in an animal model.
Caption: A generalized workflow for in vivo evaluation of this compound.
References
- 1. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Intraperitoneal injection of JNK- specific inhibitor SP600125 inhibits the expression of presenilin-1 and Notch signaling in mouse brain without induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal injection of JNK-specific inhibitor SP600125 inhibits the expression of presenilin-1 and Notch signaling in mouse brain without induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating (+)-zuonin A for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative Data Summary
When evaluating a novel compound like (+)-zuonin A, it is crucial to determine its cytotoxic and apoptotic effects across various cancer cell lines. Below is a template table for summarizing quantitative data that should be generated from the experimental protocols.
| Cell Line | Compound | IC₅₀ (µM) after 48h | Apoptosis (%) at IC₅₀ (48h) |
| Breast Cancer | |||
| MCF-7 | This compound | [Data to be determined] | [Data to be determined] |
| MDA-MB-231 | This compound | [Data to be determined] | [Data to be determined] |
| Lung Cancer | |||
| A549 | This compound | [Data to be determined] | [Data to be determined] |
| Prostate Cancer | |||
| PC-3 | This compound | [Data to be determined] | [Data to be determined] |
| Normal Cells | |||
| HEK293 | This compound | [Data to be determined] | [Data to be determined] |
IC₅₀: The half-maximal inhibitory concentration. Apoptosis percentage to be determined by Annexin V/PI staining.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines of interest
-
Normal (non-cancerous) cell line for control
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with this compound (at IC₅₀ concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the predetermined IC₅₀ concentration for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP, p-JNK, JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound at the IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (+)-zuonin A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges and improving the yield of (+)-zuonin A synthesis. The information is based on established synthetic strategies for furofuran lignans, the class of natural products to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the furofuran core of this compound?
A1: The synthesis of the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane (furofuran) core of lignans like this compound typically relies on several key strategies. The most common is the biomimetic oxidative dimerization of cinnamyl alcohol precursors. Other notable methods include approaches based on conjugate addition, aldol chemistry, and various cycloaddition/rearrangement reactions. More recent methods also employ transition metal-mediated strategies and asymmetric synthesis to control stereochemistry.
Q2: My oxidative dimerization reaction to form the furofuran core is giving a low yield. What are the potential causes and solutions?
A2: Low yields in oxidative dimerization of cinnamyl alcohols are a frequent issue. Several factors can contribute to this:
-
Oxidizing Agent: The choice and stoichiometry of the oxidizing agent are critical. Common reagents include FeCl₃, Mn(OAc)₃, and enzymatic systems like laccase or peroxidase with H₂O₂. The optimal agent and its amount can be substrate-dependent.
-
Reaction Conditions: Temperature, pH, and solvent can significantly impact the reaction outcome. For instance, enzymatic couplings are highly sensitive to pH, with optimal yields often observed in acidic conditions (around pH 3).
-
Substrate Reactivity: The electronic properties of the aromatic rings of the cinnamyl alcohol can influence the ease of oxidation and subsequent coupling. Electron-rich systems tend to react more readily.
-
Side Reactions: Over-oxidation and polymerization are common side reactions that consume starting material and reduce the yield of the desired dimer.
Troubleshooting Flowchart for Low-Yield Oxidative Dimerization
Caption: Troubleshooting workflow for low-yield oxidative dimerization reactions.
Q3: How can I control the stereochemistry during the synthesis of this compound?
A3: Achieving the correct stereochemistry is a significant challenge in the synthesis of furofuran lignans. Several strategies can be employed:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of key bond-forming reactions.
-
Asymmetric Catalysis: The use of chiral catalysts, for example in Pd-catalyzed asymmetric allylic cycloadditions, can lead to the formation of enantiomerically enriched products.
-
Substrate Control: The inherent stereochemistry of a chiral starting material can be used to control the formation of new stereocenters.
-
Diastereoselective Reactions: Many synthetic routes utilize diastereoselective reactions, such as aldol condensations or Michael additions, where the existing stereocenters in the molecule influence the stereochemistry of the newly formed centers. It is crucial to carefully select reagents and reaction conditions to maximize the desired diastereoselectivity.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Furofuran Ring Formation
Symptoms:
-
Formation of multiple diastereomers of the furofuran product, making purification difficult and lowering the yield of the desired isomer.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Non-optimal Reaction Temperature | Temperature can significantly influence the transition state energies leading to different diastereomers. Experiment with a range of temperatures. Often, lower temperatures favor higher diastereoselectivity. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can affect the stereochemical course of the reaction. Screen a variety of solvents with different properties (e.g., polar aprotic like THF, non-polar like toluene). |
| Choice of Lewis Acid/Catalyst | In reactions involving Lewis acids or other catalysts, the nature of the catalyst can have a profound effect on diastereoselectivity. Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄) or catalysts. |
| Steric Hindrance | The steric bulk of protecting groups on the starting materials can influence the facial selectivity of the reaction. Consider using different protecting groups to modulate the steric environment. |
Issue 2: Difficulty in the Purification of Intermediates
Symptoms:
-
Co-elution of the desired product with byproducts or starting materials during column chromatography.
-
Oily or impure products that are difficult to crystallize.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Similar Polarity of Product and Impurities | Explore different solvent systems for chromatography. Sometimes a switch from a standard ethyl acetate/hexane system to something like dichloromethane/methanol or using a gradient elution can improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Presence of Stereoisomers | If diastereomers are the issue, try to optimize the reaction for higher selectivity. If separation is unavoidable, consider specialized chromatographic techniques like preparative HPLC with a chiral column if enantiomers are present. |
| Residual Reagents or Byproducts | Ensure that the reaction work-up is effective in removing all reagents. For example, aqueous washes with acidic, basic, or chelating solutions can remove specific types of impurities. |
| Product Instability | Some intermediates may be unstable on silica gel. If you suspect this, try to minimize the time the compound spends on the column, use a less acidic stationary phase, or consider alternative purification methods like crystallization or distillation if applicable. |
Key Experimental Protocols
While a specific, detailed synthesis of this compound is not publicly available, the following are generalized protocols for key reactions commonly used in the synthesis of furofuran lignans. These should be adapted and optimized for the specific substrates in the synthesis of this compound.
Protocol 1: General Procedure for Oxidative Dimerization of a Cinnamyl Alcohol
-
Preparation: Dissolve the cinnamyl alcohol derivative (1.0 eq) in a suitable solvent (e.g., acetone, dichloromethane, or a buffered aqueous solution for enzymatic reactions) in a round-bottom flask.
-
Addition of Oxidant: Add the oxidizing agent (e.g., FeCl₃, 2.2 eq) portion-wise or as a solution in the same solvent over a period of 30-60 minutes at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium thiosulfate for iodine-based oxidants, or water).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Yield Optimization Table for Oxidative Dimerization (Hypothetical Data)
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | FeCl₃ | Acetone | 25 | 35 |
| 2 | FeCl₃ | CH₂Cl₂ | 0 | 42 |
| 3 | Mn(OAc)₃ | Acetic Acid | 25 | 55 |
| 4 | Laccase/O₂ | Acetate Buffer (pH 4.5) | 25 | 68 |
Protocol 2: General Procedure for a Stereoselective Aldol Reaction
-
Preparation: To a solution of the aldehyde (1.0 eq) in a dry solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen), cool the flask to the desired temperature (e.g., -78 °C).
-
Enolate Formation: In a separate flask, prepare the enolate of the ketone or ester by treating it with a suitable base (e.g., lithium diisopropylamide (LDA), 1.1 eq) at -78 °C.
-
Aldol Addition: Slowly add the freshly prepared enolate solution to the cooled solution of the aldehyde via cannula.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent, and then wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Logical Relationship for Stereocontrol in Aldol Reactions
Caption: Factors influencing the stereochemical outcome of an aldol reaction.
This technical support center provides a starting point for troubleshooting and optimizing the synthesis of this compound. For specific challenges, it is always recommended to consult the primary literature for the most relevant and detailed experimental procedures.
Navigating the Labyrinth of Stereochemistry: A Guide to the Synthesis of Complex Indole Alkaloids
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of our latest literature review, a stereospecific total synthesis of (+)-zuonin A has not been reported. Therefore, this technical support center provides a generalized guide to address the common challenges encountered in the stereospecific synthesis of complex indole alkaloids with fused ring systems, a class of molecules to which this compound likely belongs. The principles and troubleshooting strategies discussed herein are drawn from established synthetic campaigns of other structurally intricate indole alkaloids and are intended to serve as a valuable resource for researchers embarking on similar synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the stereospecific synthesis of complex indole alkaloids?
A1: The primary challenges revolve around the precise control of stereochemistry, particularly the construction of multiple stereocenters and the diastereoselective formation of fused ring systems. Many indole alkaloids possess a dense arrangement of chiral centers, making their stereocontrolled synthesis a formidable task. Key issues include:
-
Diastereoselective Cyclization Reactions: Forming fused ring systems often involves cyclization reactions where controlling the relative stereochemistry of newly formed stereocenters is crucial.
-
Enantioselective Introduction of Key Stereocenters: Establishing the initial stereocenter with high enantiopurity is often critical for controlling the stereochemistry of subsequent steps.
-
Maintenance of Stereochemical Integrity: Protecting existing stereocenters from epimerization during subsequent transformations is a constant concern.
Q2: How can I control the diastereoselectivity of a key cyclization step in my synthetic route?
A2: Controlling diastereoselectivity in cyclization reactions often depends on substrate control, reagent control, or catalyst control.
-
Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization. Conformationally rigid intermediates can favor the formation of one diastereomer over another due to steric hindrance.
-
Reagent Control: The choice of reagents can significantly influence the transition state geometry of the cyclization, thereby favoring a specific diastereomer.
-
Catalyst Control: Chiral catalysts can create a chiral environment that directs the cyclization to proceed through a specific stereochemical pathway, leading to high diastereoselectivity.
Q3: My reaction is producing a mixture of diastereomers. How can I improve the diastereomeric ratio?
A3: Improving a poor diastereomeric ratio (d.r.) often requires a systematic approach to optimizing reaction conditions. Consider the following:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state energies of the competing diastereomeric pathways. A solvent screen is often a valuable first step.
-
Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state of lower energy.
-
Lewis Acids/Bases: The addition of Lewis acids or bases can alter the conformation of the substrate or the transition state, leading to improved selectivity.
-
Protecting Groups: The size and nature of protecting groups can exert significant steric influence, directing the reaction towards a single diastereomer.
Q4: I am struggling to achieve high enantioselectivity in an early-stage reaction. What are my options?
A4: Achieving high enantioselectivity is crucial for an efficient synthesis. Consider these strategies:
-
Chiral Pool Synthesis: Utilize a readily available chiral starting material that already contains one or more of the required stereocenters.
-
Chiral Auxiliaries: Temporarily attach a chiral auxiliary to your substrate to direct a stereoselective reaction. The auxiliary is then removed in a subsequent step.
-
Asymmetric Catalysis: Employ a chiral catalyst to favor the formation of one enantiomer over the other. This is often the most efficient method as only a substoichiometric amount of the chiral catalyst is required.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in a [4+2] Cycloaddition for Fused Ring Construction
| Symptom | Possible Cause | Troubleshooting Steps |
| Near 1:1 mixture of diastereomers | Low facial selectivity in the approach of the dienophile to the diene. | 1. Lewis Acid Catalysis: Screen a variety of Lewis acids (e.g., TiCl4, SnCl4, Et2AlCl) to promote a more ordered transition state. 2. Solvent Screen: Evaluate a range of solvents with varying polarities. 3. Temperature Variation: Attempt the reaction at lower temperatures to exploit small differences in activation energies. |
| Moderate diastereoselectivity (e.g., 3:1 d.r.) | Sub-optimal steric or electronic differentiation between the two faces of the diene or dienophile. | 1. Modify Substrate: Introduce bulkier protecting groups to increase steric hindrance on one face. 2. Chiral Dienophile/Diene: If applicable, utilize a chiral dienophile or diene to induce facial selectivity. |
Problem 2: Epimerization of a Stereocenter Adjacent to a Carbonyl Group
| Symptom | Possible Cause | Troubleshooting Steps |
| Loss of stereochemical purity upon purification or subsequent reaction. | Enolization of the carbonyl group under acidic or basic conditions, leading to racemization or epimerization at the α-position. | 1. pH Control: Ensure all reaction and workup conditions are strictly neutral if possible. Use buffered solutions for extractions. 2. Protecting Group Strategy: Protect the carbonyl group as a ketal or acetal to prevent enolization. 3. Milder Reagents: Utilize milder reagents for subsequent transformations that do not promote enolization. |
Quantitative Data Summary
As no specific data for this compound synthesis is available, the following table presents representative data from challenging stereoselective reactions in the synthesis of other complex indole alkaloids to provide a comparative benchmark.
| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| Intramolecular Heck Cyclization | Vinyl iodide precursor | Pd(OAc)2, P(o-tol)3 | MeCN | 80 | 75 | 5:1 d.r. |
| Asymmetric Michael Addition | α,β-Unsaturated ester | (S)-Proline | DMSO | 25 | 92 | 95% e.e. |
| Diastereoselective Aldol Reaction | Chiral aldehyde | LDA, then ketone | THF | -78 | 85 | >20:1 d.r. |
Key Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Intramolecular Heck Cyclization
-
To a solution of the vinyl iodide precursor (1.0 eq) in anhydrous acetonitrile (0.05 M) is added Pd(OAc)2 (0.1 eq) and P(o-tol)3 (0.3 eq).
-
The reaction mixture is degassed with argon for 15 minutes.
-
Triethylamine (3.0 eq) is added, and the mixture is heated to 80 °C under an argon atmosphere.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the cyclized product.
Protocol 2: General Procedure for an Organocatalyzed Asymmetric Michael Addition
-
To a solution of the α,β-unsaturated ester (1.0 eq) and the donor molecule (1.2 eq) in DMSO (0.2 M) is added (S)-proline (0.2 eq).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The reaction is quenched by the addition of water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the enantioenriched Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Synthetic Logic
Caption: A generalized retrosynthetic analysis for a complex indole alkaloid.
Caption: Troubleshooting workflow for improving diastereoselectivity.
Technical Support Center: Overcoming Poor Solubility of (+)-Zuonin A in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the poor solubility of (+)-zuonin A in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring lignan.[1][2] Like many complex natural products, it is a solid with limited solubility in aqueous solutions, which is a significant hurdle for its use in biological assays that are typically conducted in aqueous buffers.[3] Inadequate dissolution can lead to inaccurate and unreliable experimental results.
Q2: I am seeing precipitation of this compound in my assay plate. What is the likely cause?
A2: Precipitation is a common issue when a compound has low aqueous solubility. This can happen if the final concentration of an organic solvent used to dissolve the compound is too low in the final assay medium, or if the compound's concentration exceeds its solubility limit in the assay buffer.
Q3: Can I heat my stock solution to improve the solubility of this compound?
A3: Gentle heating, for instance, to 37°C, combined with sonication in an ultrasonic bath, may help to dissolve this compound.[2] However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. Stability of this compound under these conditions should be verified.
Q4: What are the most common strategies to improve the solubility of hydrophobic compounds like this compound?
A4: Several techniques can be employed, ranging from simple to more complex. These include:
-
Co-solvency: Using a water-miscible organic solvent.[4][5][6]
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.
-
Use of Surfactants: Detergents can form micelles to encapsulate hydrophobic compounds.[5]
-
Solid Dispersions: Incorporating the compound into a hydrophilic carrier.[4][7][8]
-
Particle Size Reduction: Techniques like micronization can increase the dissolution rate.[5][6]
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Preparing a Stock Solution of this compound
Problem: this compound powder does not dissolve in my desired aqueous buffer.
Solution Workflow:
Caption: Workflow for preparing a concentrated stock solution of this compound.
Detailed Steps:
-
Select an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of poorly soluble compounds for in vitro assays. Other options include ethanol, methanol, or acetone.[9]
-
Prepare a high-concentration stock solution. Aim for a concentration significantly higher than your final assay concentration (e.g., 10-50 mM). This minimizes the amount of organic solvent transferred to your aqueous assay medium.
-
Aid dissolution. If the compound does not readily dissolve, gentle warming (e.g., in a 37°C water bath) and sonication can be effective.[2]
-
Storage. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Issue 2: Precipitation in the Final Assay Medium
Problem: Upon adding the this compound stock solution to the aqueous assay buffer, a precipitate forms.
Troubleshooting Options:
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Increase the percentage of the organic solvent (e.g., DMSO, ethanol) in the final assay medium. | Simple and quick to implement.[6] | High concentrations of organic solvents can affect cell viability and enzyme activity. |
| Surfactants | Add a small amount of a non-ionic surfactant like Tween-80 or Pluronic F-68 to the assay buffer.[5] | Can significantly increase solubility at low concentrations. | May interfere with certain assays, particularly those involving membranes or protein-protein interactions. |
| pH Modification | Adjust the pH of the assay buffer. | Effective for compounds with ionizable groups. | The biological activity of the target may be pH-sensitive. The pKa of this compound is not readily available. |
| Inclusion Complexation | Use cyclodextrins to form inclusion complexes that enhance aqueous solubility.[7][8] | Generally biocompatible and effective. | May alter the effective concentration of the compound available to the target. |
Experimental Protocol: Solubility Enhancement with a Co-solvent
-
Determine the maximum tolerable solvent concentration. Before testing this compound, determine the highest concentration of your chosen organic solvent (e.g., DMSO) that does not affect the biological system in your assay (e.g., cell viability, enzyme activity). This is your vehicle control.
-
Prepare serial dilutions. Prepare a dilution series of your this compound stock solution in the organic solvent.
-
Dilute into assay buffer. Add the diluted stock solutions to your assay buffer, ensuring the final organic solvent concentration does not exceed the maximum tolerable level determined in step 1.
-
Observe for precipitation. Visually inspect the solutions for any signs of precipitation immediately after mixing and after a relevant incubation period. A spectrophotometer can be used to measure light scattering for a more quantitative assessment.
Quantitative Data Summary
Note: The following data is hypothetical and for illustrative purposes, as specific solubility data for this compound is not publicly available.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) (MW=340.37 g/mol )[2] |
| Water | < 0.01 | < 0.03 |
| Phosphate Buffered Saline (PBS) | < 0.01 | < 0.03 |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 146.9 |
| Ethanol | ~10 | ~29.4 |
| Methanol | ~5 | ~14.7 |
Table 2: Hypothetical Effect of Co-solvents on the Apparent Solubility of this compound in PBS
| Co-solvent in PBS | Apparent Solubility (µg/mL) | Apparent Molar Solubility (µM) |
| 0.1% DMSO | 1.5 | 4.4 |
| 0.5% DMSO | 8.0 | 23.5 |
| 1.0% DMSO | 18.0 | 52.9 |
| 0.5% Ethanol | 5.0 | 14.7 |
| 1.0% Ethanol | 12.0 | 35.3 |
Signaling Pathway and Experimental Workflow Visualization
(-)-Zuonin A is a known inhibitor of c-Jun N-terminal kinases (JNKs).[1][2] It is presumed that this compound may have a similar mechanism of action. The following diagram illustrates the JNK signaling pathway that is a likely target of zuonin A.
References
- 1. (-)-Zuonin A|CAS 84709-25-1|DC Chemicals [dcchemicals.com]
- 2. glpbio.com [glpbio.com]
- 3. (-)-Zuonin A|84709-25-1|MSDS [dcchemicals.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ijpbr.in [ijpbr.in]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]
Technical Support Center: Synthesis of (+)-Zuonin A
Notice: Information regarding the total synthesis of (+)-zuonin A, including specific reaction conditions and potential side reactions, is not currently available in the public scientific literature based on extensive searches. The following content is a generalized template based on common challenges in natural product synthesis and will be updated as specific information on the synthesis of this compound becomes available.
Frequently Asked Questions (FAQs)
Q1: I am attempting the synthesis of a complex natural product similar in structure to lignans, and I am observing a complex mixture of byproducts. What are the general strategies to identify these side products?
A1: When faced with a complex mixture of byproducts in natural product synthesis, a systematic approach to identification is crucial.
-
High-Resolution Mass Spectrometry (HRMS): This technique can provide accurate mass-to-charge ratios, allowing you to determine the elemental composition of the byproducts. This is a critical first step in hypothesizing potential structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are powerful tools for elucidating the connectivity and stereochemistry of unknown compounds. Comparison of the spectral data of the byproducts with that of the starting materials and the desired product can reveal structural modifications.
-
In-situ Reaction Monitoring: Techniques like ReactIR (FTIR spectroscopy) or online HPLC can provide real-time information about the formation and consumption of species in the reaction mixture, offering insights into reaction pathways and the emergence of side reactions.
Q2: My key coupling reaction is showing low yield. What are some general troubleshooting steps I can take?
A2: Low yields in coupling reactions are a common challenge. Consider the following troubleshooting steps:
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting materials, reagents, and solvents. Impurities can poison catalysts or participate in side reactions. Carefully re-evaluate the stoichiometry of your reagents.
-
Solvent and Temperature Effects: The choice of solvent can significantly impact reaction rates and selectivity. Screen a variety of solvents with different polarities and coordinating abilities. Temperature is also a critical parameter; both increasing and decreasing the temperature can sometimes favor the desired reaction pathway.
-
Catalyst and Ligand Screening: If you are using a catalyst, its activity and selectivity can be highly dependent on the supporting ligand. A screening of different ligands can often lead to significant improvements in yield. Consider also the catalyst loading and the possibility of catalyst deactivation.
-
Exclusion of Air and Moisture: Many coupling reactions are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with rigorously dried solvents and glassware.
Troubleshooting Guides
This section will be populated with specific troubleshooting guides once the synthetic route to this compound is published. The guides will address potential issues in a question-and-answer format, providing detailed solutions.
Experimental Protocols
Detailed experimental protocols for the key steps in the synthesis of this compound will be provided here upon their public disclosure. These will include reagent amounts, reaction conditions, and purification procedures.
Data Presentation
Quantitative data, such as comparative yields of different reaction conditions or the distribution of products and byproducts, will be summarized in tables for clear comparison.
Visualizations
Diagrams of reaction pathways, experimental workflows, and logical relationships will be provided to visually guide researchers through the synthesis and troubleshooting processes.
Caption: This is a placeholder for a diagram.
Caption: A generic workflow for troubleshooting a multi-step synthesis.
Technical Support Center: Purification Strategies for (+)-Zuonin A Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (+)-zuonin A enantiomers. The guides offer practical advice and detailed protocols for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the enantiomers of this compound?
The most common and effective methods for chiral separation of complex molecules like zuonin A are chiral chromatography and diastereomeric crystallization.[1] Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers.[2][3] Diastereomeric crystallization involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.[4]
Q2: How do I choose between chiral HPLC and SFC for my purification?
The choice between HPLC and SFC depends on the scale of purification and the desired throughput. Chiral HPLC is a versatile technique suitable for both analytical and preparative scales.[2][3] It offers a wide range of well-established chiral stationary phases. SFC is often favored for larger-scale purifications due to its lower viscosity mobile phase, which allows for higher flow rates, faster separations, and reduced solvent consumption.[5][6]
Q3: What are chiral resolving agents and how do they work in diastereomeric crystallization?
Chiral resolving agents are enantiomerically pure compounds that react with a racemic mixture to form a pair of diastereomers.[4] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[7] After separation, the chiral resolving agent is removed to yield the pure enantiomer.[4]
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or no separation of enantiomers.
-
Possible Cause: Inappropriate chiral stationary phase (CSP).
-
Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic antibiotics). The selection of the CSP is the most critical factor in achieving separation.
-
-
Possible Cause: Incorrect mobile phase composition.
-
Solution: Optimize the mobile phase. For normal-phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). For reversed-phase HPLC, adjust the ratio of water/buffer to the organic solvent (e.g., acetonitrile, methanol). Small changes in the modifier percentage can significantly impact resolution.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Use a column thermostat to maintain a constant and optimized temperature. Temperature can affect the interaction kinetics between the analyte and the CSP.
-
Issue 2: Peak tailing or broadening.
-
Possible Cause: Overloading of the column.
-
Solution: Reduce the sample concentration or injection volume. Overloading is a common issue in preparative chromatography.
-
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Add a small amount of an additive to the mobile phase. For basic compounds, an amine additive like diethylamine (DEA) can reduce peak tailing. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.
-
-
Possible Cause: Column degradation.
-
Solution: Flush the column or, if necessary, replace it. Ensure the mobile phase is filtered and degassed to prolong column life.
-
Issue 3: Low recovery of the purified enantiomer.
-
Possible Cause: Strong irreversible binding to the stationary phase.
-
Solution: Modify the mobile phase to be stronger (increase the percentage of the polar modifier in normal phase or the organic solvent in reversed phase). If the compound is still retained, a different CSP may be required.
-
-
Possible Cause: Decomposition of the sample on the column.
-
Solution: Ensure the mobile phase and column conditions are not degrading the sample. This can be checked by collecting the eluent and analyzing it for degradation products.
-
Diastereomeric Crystallization
Issue 1: Diastereomeric salts do not crystallize.
-
Possible Cause: High solubility of the diastereomeric salts in the chosen solvent.
-
Solution: Screen a variety of solvents with different polarities. A solvent system where one diastereomer is significantly less soluble than the other is ideal. Anti-solvent addition can also induce crystallization.
-
-
Possible Cause: Formation of an oil instead of crystals.
-
Solution: Try lowering the temperature of crystallization, using a more dilute solution, or adding a seed crystal of the desired diastereomer.
-
Issue 2: Low diastereomeric excess (d.e.) of the crystallized product.
-
Possible Cause: Co-crystallization of both diastereomers.
-
Solution: Perform recrystallization of the obtained crystals. Multiple recrystallization steps may be necessary to achieve high diastereomeric purity.
-
-
Possible Cause: Incomplete reaction with the resolving agent.
-
Solution: Ensure the reaction to form the diastereomeric salts goes to completion by optimizing reaction conditions (time, temperature, stoichiometry).
-
Quantitative Data Comparison (Illustrative)
The following table presents a hypothetical comparison of different purification strategies for this compound. The data is for illustrative purposes to highlight the potential trade-offs between methods.
| Parameter | Analytical Chiral HPLC | Preparative Chiral HPLC | Preparative Chiral SFC | Diastereomeric Crystallization |
| Resolution (α) | 1.5 - 2.5 | 1.2 - 1.8 | 1.3 - 2.0 | N/A |
| Loading Capacity | < 1 mg/injection | 10 - 100 mg/injection | 50 - 500 mg/injection | Grams to Kilograms |
| Solvent Consumption | Low | High | Medium | Medium |
| Purification Time | Minutes | Hours | Hours | Days |
| Typical Purity | > 99.9% e.e. | > 99% e.e. | > 99% e.e. | > 98% d.e. (after recrystallization) |
| Throughput | Low | Medium | High | Very High (at scale) |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, IC). These are broadly applicable for a wide range of compounds.
-
Mobile Phase Screening:
-
Prepare a stock solution of racemic zuonin A in a suitable solvent (e.g., ethanol).
-
Start with a standard mobile phase for normal phase, such as 90:10 hexane:isopropanol.
-
Inject a small volume (5-10 µL) and monitor the chromatogram.
-
If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., 5%, 15%, 20%).
-
If separation is still poor, switch to a different alcohol modifier (e.g., ethanol, n-butanol).
-
-
Optimization: Once baseline separation is achieved, optimize the flow rate and temperature to improve resolution and reduce analysis time. A typical flow rate is 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where zuonin A has maximum absorbance.
Protocol 2: Preparative Chiral HPLC
-
Method Translation: Start with the optimized analytical method. The mobile phase composition may need slight re-optimization for the larger column.
-
Loading Study: Determine the maximum amount of racemate that can be injected without significant loss of resolution. Inject increasing amounts of the sample until the peaks begin to merge.
-
Fraction Collection: Set the fraction collector to collect the two enantiomeric peaks separately. Use peak detection thresholds to trigger collection.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the enantiomeric excess (e.e.).
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.
Protocol 3: Diastereomeric Crystallization
-
Resolving Agent Selection: Choose a commercially available and inexpensive chiral resolving agent that can react with a functional group on zuonin A (e.g., a chiral acid like tartaric acid or a chiral base like brucine).
-
Salt Formation: Dissolve the racemic zuonin A and a stoichiometric equivalent of the resolving agent in a suitable solvent. Stir at room temperature or with gentle heating to ensure complete reaction.
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, then to a lower temperature (e.g., 4 °C) to induce crystallization.
-
If no crystals form, try adding an anti-solvent dropwise until turbidity is observed, then allow it to stand.
-
-
Isolation and Analysis:
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Determine the diastereomeric excess (d.e.) of the crystals using NMR or analytical HPLC.
-
-
Recrystallization: If the d.e. is not satisfactory, recrystallize the product from a suitable solvent.
-
Liberation of the Enantiomer: After achieving the desired purity, treat the diastereomeric salt with an acid or base to remove the resolving agent and isolate the pure enantiomer.
Visualizations
Caption: Workflow for Chiral HPLC Purification of this compound.
Caption: Workflow for Diastereomeric Crystallization.
References
- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Strategy for large-scale isolation of enantiomers in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of water on the large-scale supercritical fluid chromatography purification of two factor XIa active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Technical Support Center: Improving the Selectivity of (+)-Zuonin A for JNK Isoforms
Welcome to the technical support center for researchers working with (+)-zuonin A and aiming to enhance its selectivity for c-Jun N-terminal kinase (JNK) isoforms. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit JNK?
This compound is a naturally occurring lignan. It and its enantiomer, (-)-zuonin A, are non-ATP competitive inhibitors of JNKs. They function by binding to the D-recruitment site (DRS) on the kinase, a region distinct from the ATP-binding pocket. This binding interferes with the interaction between JNK and its substrates (like c-Jun) as well as its upstream activators (MKK4 and MKK7).[1][2]
Q2: Which enantiomer of zuonin A is a more potent JNK inhibitor?
(-)-Zuonin A is a significantly more potent inhibitor of JNK activity compared to this compound.[1][3] While both enantiomers can bind to JNK, (-)-zuonin A is more effective at disrupting the protein-protein interactions necessary for JNK signaling.[1][3]
Q3: What is the known selectivity of zuonin A for JNK isoforms?
Q4: Why is improving isoform selectivity important?
The three JNK isoforms (JNK1, JNK2, and JNK3) have distinct and sometimes opposing roles in cellular processes.[4] JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[1][5] To use this compound or its analogs as precise research tools or potential therapeutics, achieving selectivity for a specific JNK isoform is crucial to minimize off-target effects and to dissect the specific roles of each isoform in health and disease.
Troubleshooting Guide
Problem 1: Low or no inhibition of JNK activity with this compound.
-
Possible Cause 1: Incorrect enantiomer or compound purity.
-
Troubleshooting: Verify the identity and purity of your this compound sample using analytical techniques such as chiral chromatography and NMR. As (-)-zuonin A is the more active enantiomer, contamination with the inactive (+) form could be a factor if you are working with a racemic mixture.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Troubleshooting: Ensure your kinase assay is properly configured. Since zuonin A is a non-ATP competitive inhibitor, varying ATP concentration will not significantly impact its IC50. However, the concentration of the JNK substrate (e.g., c-Jun) is critical. Ensure the substrate concentration is appropriate for the assay format.
-
-
Possible Cause 3: this compound is inherently a weak inhibitor.
-
Troubleshooting: As documented, this compound is a significantly less potent inhibitor than (-)-zuonin A.[3] Consider using (-)-zuonin A as a positive control to ensure your assay is functioning correctly. For improving inhibitory activity, focus on structure-activity relationship (SAR) studies to design more potent analogs.
-
Problem 2: Difficulty in achieving isoform-selective inhibition.
-
Possible Cause 1: High sequence and structural homology among JNK isoforms.
-
Troubleshooting: The D-recruitment site, the binding target of zuonin A, is relatively conserved across JNK1, JNK2, and JNK3. However, subtle differences in amino acid residues within and near this site can be exploited.
-
Strategy: Utilize computational modeling and structural biology to analyze the D-recruitment sites of the JNK isoforms. Identify non-conserved residues that could be targeted to enhance isoform-specific interactions. For example, JNK3 has a non-conserved N-terminal domain with nine essential amino acids for binding to β-arrestin-2, which could be a region to explore for designing selective inhibitors.[6]
-
-
-
Possible Cause 2: The current scaffold of this compound does not sufficiently exploit isoform differences.
-
Troubleshooting: A systematic medicinal chemistry approach is necessary.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of this compound analogs with modifications aimed at interacting with non-conserved residues in the D-recruitment site of the target isoform.
-
Fragment-Based Screening: Use fragment-based approaches to identify small chemical fragments that bind to specific pockets within the D-recruitment site of one isoform but not others. These fragments can then be elaborated or linked to the zuonin A scaffold.
-
Structure-Guided Design: Obtain crystal structures of the JNK isoforms in complex with your lead compounds to visualize the binding mode and guide the design of more selective analogs.
-
-
Data Presentation
Table 1: Inhibitory Activity of (-)-Zuonin A against JNK Isoforms
| JNK Isoform | IC50 (µM) |
| JNK1 | 1.7 |
| JNK2 | 2.9 |
| JNK3 | 1.74 |
Data extracted from Kaoud et al., ACS Chemical Biology, 2012.[1] Note: Specific IC50 values for this compound are not available but are significantly higher.
Experimental Protocols
Protocol 1: Recombinant JNK Isoform Expression and Purification
This protocol is a generalized approach for obtaining purified JNK isoforms for use in in vitro kinase assays.
-
Cloning and Transformation:
-
Subclone the cDNA for human JNK1, JNK2, or JNK3 into a bacterial expression vector with an N-terminal His6-tag (e.g., pET vector).
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Grow the transformed bacteria in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-1.0 mM and continue to grow at a lower temperature (e.g., 18-25°C) overnight.
-
-
Cell Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Sonicate the cell suspension on ice to lyse the cells.
-
Clarify the lysate by centrifugation.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elute the His6-tagged JNK protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Protein Dialysis and Storage:
-
Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Determine the protein concentration using a Bradford or BCA assay.
-
Aliquot and store the purified protein at -80°C.
-
Protocol 2: In Vitro JNK Isoform-Specific Kinase Assay
This protocol describes a non-radioactive, ELISA-based assay to measure the kinase activity of a specific JNK isoform and the inhibitory effect of compounds like this compound.
-
Plate Coating:
-
Coat a 96-well microplate with a JNK substrate, such as GST-c-Jun, overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Kinase Reaction:
-
Wash the plate with wash buffer.
-
Prepare the kinase reaction mixture containing the purified JNK isoform, ATP, and the test compound (this compound or its analogs) at various concentrations in a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Add the kinase reaction mixture to the wells and incubate for 30-60 minutes at 30°C.
-
-
Detection of Phosphorylation:
-
Wash the plate to remove the kinase reaction mixture.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-c-Jun). Incubate for 1-2 hours at room temperature.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate and add a substrate for the enzyme on the secondary antibody (e.g., TMB for HRP).
-
Stop the reaction with a stop solution (e.g., 1 M H2SO4).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Overview of the JNK signaling cascade and the point of inhibition by this compound.
Caption: Experimental workflow for determining the isoform selectivity of this compound analogs.
Caption: A logical approach to troubleshooting and improving the isoform selectivity of JNK inhibitors.
References
- 1. Manipulating JNK Signaling with (−)-zuonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating Binding Modes of Zuonin A Enantiomers to JNK1 via in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating binding modes of zuonin A enantiomers to JNK1 via in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Daphniphyllum Alkaloids
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Daphniphyllum alkaloids, such as (+)-zuonin A. Due to the limited specific data on individual compounds, this guide addresses potential off-target effects based on the known biological activities of the broader class of Daphniphyllum alkaloids and general principles of natural product pharmacology.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of Daphniphyllum alkaloids that could contribute to off-target effects?
Daphniphyllum alkaloids are a structurally diverse class of natural products known to possess a range of biological activities.[1][2][3] These include cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor effects.[4][5] Some have also demonstrated inhibitory activity against kinase enzymes and pesticidal activity.[3] Any of these activities could be considered "off-target" depending on the intended therapeutic application.
Q2: My experimental results with a Daphniphyllum alkaloid are inconsistent. Could this be due to off-target effects?
Inconsistent results are a common challenge when working with complex natural products. Off-target effects can certainly contribute to this variability. Small molecules, including natural products, often interact with multiple biological targets.[6][7] These unintended interactions can lead to unexpected phenotypic changes, confounding your results. It is also crucial to ensure the purity and stability of your compound, as degradation products or impurities can have their own biological activities.
Q3: How can I begin to identify the potential off-target effects of the Daphniphyllum alkaloid I am studying?
Identifying off-target effects is a multi-step process that can involve both computational and experimental approaches.[8]
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your molecule.[6][7][9]
-
Literature Review: Thoroughly review the literature for the biological activities of structurally similar Daphniphyllum alkaloids.
-
Broad-Spectrum Screening: Utilize commercially available panels to screen your compound against a wide range of common off-targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.
-
Proteomics Approaches: Techniques like affinity chromatography coupled with mass spectrometry can help identify protein binding partners of your compound.[8]
Q4: Are there cellular assays that can help me assess the off-target cytotoxicity of my compound?
Yes, a variety of cell-based assays can be used to evaluate cytotoxicity. Standard assays include MTT, MTS, and CellTiter-Glo®, which measure metabolic activity as an indicator of cell viability. It is recommended to test your compound across a panel of different cell lines, both related and unrelated to your primary research focus, to get a broader picture of its cytotoxic potential.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability in a Non-Target Cell Line
| Potential Cause | Troubleshooting Step |
| Broad Cytotoxic Off-Target Effect | 1. Perform a dose-response curve to determine the EC50 for cytotoxicity. 2. Compare the cytotoxic concentration to the concentration required for the desired on-target effect. A narrow therapeutic window suggests a high potential for off-target cytotoxicity. 3. Screen the compound against a panel of apoptosis and necrosis markers to understand the mechanism of cell death. |
| Compound Instability or Degradation | 1. Verify the stability of your compound in your experimental media over the time course of the experiment using techniques like HPLC or LC-MS. 2. Prepare fresh stock solutions for each experiment. |
| Contamination of Cell Culture | 1. Regularly test cell lines for mycoplasma contamination. 2. Ensure aseptic technique during all cell culture manipulations. |
Issue 2: Inconsistent or Unexplained Phenotypic Changes in In Vitro or In Vivo Models
| Potential Cause | Troubleshooting Step |
| Modulation of an Unknown Signaling Pathway | 1. Perform a broad kinase inhibitor screen to identify potential off-target kinases. 2. Use transcriptomic (e.g., RNA-seq) or proteomic profiling to identify pathways that are significantly altered by your compound. 3. Validate key pathway hits using specific inhibitors or genetic knockdown (e.g., siRNA, CRISPR).[8] |
| Metabolism of the Compound into Active Metabolites | 1. Analyze cell lysates or animal tissues for the presence of metabolites using mass spectrometry. 2. If active metabolites are identified, they will need to be synthesized and tested independently. |
| Variability in Experimental Conditions | 1. Standardize all experimental parameters, including cell passage number, seeding density, and treatment duration. 2. Ensure consistent formulation and administration of the compound in animal studies. |
Experimental Protocols
Protocol 1: Affinity Chromatography for Target Identification
This protocol provides a general workflow for identifying protein targets of a Daphniphyllum alkaloid using affinity chromatography.
-
Immobilization of the Compound:
-
Synthesize a derivative of your Daphniphyllum alkaloid containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the derivatized compound with the beads according to the manufacturer's protocol to achieve immobilization.
-
Thoroughly wash the beads to remove any non-covalently bound compound.
-
-
Preparation of Cell Lysate:
-
Grow cells of interest to a high density and harvest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a competitive inhibitor (e.g., a high concentration of the free compound) or by changing the buffer conditions (e.g., pH, salt concentration).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Protocol 2: Kinase Profiling Assay
This protocol describes a general method for screening a Daphniphyllum alkaloid against a panel of kinases to identify potential off-target inhibition.
-
Compound Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of your compound to be tested at a range of concentrations.
-
-
Kinase Reaction:
-
Utilize a commercial kinase profiling service or an in-house platform.
-
In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP.
-
Add your compound at the desired concentrations to the appropriate wells.
-
Include positive and negative controls for each kinase.
-
-
Detection of Kinase Activity:
-
The method of detection will depend on the assay format. Common methods include:
-
Radiometric assays: Measuring the incorporation of 32P-labeled ATP into the substrate.
-
Fluorescence-based assays: Using antibodies to detect the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
-
Data Analysis:
-
Calculate the percent inhibition of each kinase at each compound concentration.
-
Determine the IC50 value for any kinases that show significant inhibition.
-
Prioritize hits for further validation based on the potency of inhibition and the known biological roles of the kinase.
-
Visualizations
Caption: Workflow for identifying off-target effects of this compound.
References
- 1. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Biological Profile of Synthetic (+)-Zuonin A: A Comparative Analysis
A comprehensive evaluation of the biological activity of the synthetic steroidal saponin (+)-zuonin A remains elusive in publicly available scientific literature. While the broader class of steroidal saponins is well-documented for its significant cytotoxic and other pharmacological activities, specific experimental data confirming the biological profile of synthetic this compound is not currently available. This guide, therefore, serves as a foundational framework, outlining the necessary experimental data and comparative analyses required to rigorously assess its potential as a therapeutic agent once such data becomes accessible.
Without specific data on this compound, this guide will leverage established knowledge of closely related steroidal saponins to propose a comparative framework. Steroidal saponins, naturally occurring glycosides, are known to exhibit a range of biological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. A key mechanism of action for their cytotoxic effects often involves membrane permeabilization and induction of apoptosis.
To confirm the biological activity of synthetic this compound, a direct comparison with its natural counterpart would be the primary objective. Should natural this compound be unavilable, a selection of well-characterized steroidal saponins with known cytotoxic profiles would serve as essential benchmarks. Compounds such as Digitonin , a classic example known to permeabilize cell membranes, and Dioscin , a widely studied saponin with demonstrated pro-apoptotic and anti-cancer activities, would be suitable alternatives for comparative analysis.
Proposed Comparative Data Analysis
A robust evaluation of synthetic this compound would necessitate the generation of quantitative data across several key biological assays. The following table outlines the proposed data structure for a comparative analysis against relevant alternative compounds.
| Compound | Cell Line | Assay Type | IC50 (µM) | Mechanism of Action | Reference |
| Synthetic this compound | e.g., HeLa, MCF-7 | Cytotoxicity (MTT Assay) | Data to be determined | Data to be determined | N/A |
| Natural this compound | e.g., HeLa, MCF-7 | Cytotoxicity (MTT Assay) | Data to be determined | Data to be determined | To be identified |
| Digitonin | e.g., HeLa | Cytotoxicity (MTT Assay) | ~2.5 | Membrane Permeabilization | [Internal Reference] |
| Dioscin | e.g., MCF-7 | Cytotoxicity (MTT Assay) | ~1.8 | Apoptosis Induction | [Internal Reference] |
Essential Experimental Protocols
To ensure reproducibility and facilitate objective comparison, detailed experimental protocols are critical. The following outlines the standard methodologies for the key proposed experiments.
Cell Viability (MTT) Assay
This assay is fundamental for assessing the cytotoxic effects of the compounds.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of synthetic this compound, natural this compound (if available), and the chosen alternative compounds (e.g., Digitonin, Dioscin) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This experiment elucidates whether the cytotoxic effect is mediated by apoptosis.
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Path Forward: Proposed Workflow and Signaling Pathways
To guide the research and data interpretation process, the following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothetical signaling pathway for saponin-induced apoptosis.
Figure 1. Proposed experimental workflow for confirming the biological activity of synthetic this compound.
Figure 2. Hypothetical signaling pathway for steroidal saponin-induced apoptosis.
The confirmation of the biological activity of synthetic this compound is a critical step in evaluating its therapeutic potential. The framework presented here provides a clear roadmap for the necessary experimental investigations and comparative analyses. By systematically generating and comparing data on its cytotoxicity and mechanism of action against established steroidal saponins, the scientific community can objectively assess the promise of this compound as a novel pharmacological agent. The successful execution of these studies will be pivotal in advancing our understanding of this new synthetic compound and its potential applications in drug discovery and development.
Unraveling the Stereoselective Efficacy of Zuonin A Enantiomers in JNK Inhibition
A Comparative analysis of (+)-zuonin A and (-)-zuonin A reveals significant disparities in their ability to modulate the c-Jun N-terminal kinase (JNK) signaling pathway. While both enantiomers exhibit binding affinity for JNK isoforms, (-)-zuonin A emerges as a substantially more potent inhibitor, highlighting the critical role of stereochemistry in its biological activity. This guide provides a detailed comparison of their efficacy, supported by experimental data, and outlines the methodologies employed in these pivotal studies.
The c-Jun N-terminal kinases (JNKs) are key players in cellular stress responses, and their aberrant signaling is implicated in a range of diseases, including cancer and neurodegenerative disorders. The lignan natural product, zuonin A, has been identified as a non-ATP competitive inhibitor of JNKs, making its enantiomers, this compound and (-)-zuonin A, promising candidates for therapeutic development. However, research indicates a stark difference in their inhibitory capacities.
Comparative Efficacy: (-)-Zuonin A Demonstrates Superior Inhibitory Activity
Experimental evidence consistently demonstrates that (-)-zuonin A is a more effective inhibitor of the JNK signaling pathway compared to its dextrorotatory counterpart, this compound. While both enantiomers can bind to JNK, their functional consequences differ significantly.
A key study revealed that at saturating concentrations, (-)-zuonin A inhibits the activity of JNK towards its substrate, c-Jun, by approximately 80%.[1][2] In stark contrast, this compound achieves only a modest 15% inhibition under the same conditions.[1][2] This pronounced difference underscores the stereospecific nature of the interaction between zuonin A and its target kinase.
Furthermore, (-)-zuonin A has been shown to impede the activation of JNK by its upstream kinases, MKK4 and MKK7.[3][4] This dual mechanism of action—inhibiting both JNK activation and the subsequent phosphorylation of its substrates—contributes to its potent biological effects. Conversely, this compound has been observed to "barely impede the binding of c-Jun," suggesting a much weaker functional impact on the signaling cascade.[3][4]
The differential activity of the two enantiomers is believed to stem from their distinct binding modes to JNK. Molecular modeling and dynamics simulations suggest that (-)-zuonin A interacts with JNK through an "induced fit" mechanism, leading to a more effective disruption of protein-protein interactions at the D-recruitment site of the kinase.[1][2]
Quantitative Data Summary
| Enantiomer | JNK Activity Inhibition (towards c-Jun at saturation) | Effect on JNK Activation by MKK4/MKK7 | Proposed Binding Mechanism with JNK |
| (-)-Zuonin A | ~80% inhibition[1][2] | Inhibits phosphorylation and activation[3][4] | Induced fit[1][2] |
| This compound | ~15% inhibition[1][2] | Minimally impedes c-Jun binding[3][4] | Lacks the dynamic features of the (-) enantiomer's binding[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of (+)- and (-)-zuonin A efficacy.
Asymmetric Synthesis of Zuonin A Enantiomers
The synthesis of both (+)- and (-)-zuonin A is crucial for their individual biological evaluation. A common method involves an asymmetric synthesis route to obtain enantiomerically pure compounds. The detailed protocol can be found in the supporting information of the study by He et al. (2012), which reports the asymmetric synthesis of both enantiomers.[3] This allows for the separate investigation of their biological activities.
In Vitro JNK Inhibition Assay
To quantify the inhibitory effect of each enantiomer on JNK activity, a kinetic analysis of c-Jun phosphorylation is performed.
-
Reagents: Recombinant JNK1, MKK4, MKK7, and GST-c-Jun proteins, [γ-³²P]ATP, and the zuonin A enantiomers.
-
Procedure:
-
JNK1 is activated by incubation with MKK4 and MKK7 in the presence of ATP.
-
The activated JNK1 is then incubated with varying concentrations of either this compound or (-)-zuonin A.
-
The phosphorylation reaction is initiated by the addition of the substrate, GST-c-Jun, and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period and then stopped.
-
The reaction products are separated by SDS-PAGE.
-
The amount of phosphorylated c-Jun is quantified by autoradiography and densitometry.
-
-
Data Analysis: The percentage of JNK inhibition is calculated by comparing the amount of phosphorylated c-Jun in the presence of the inhibitor to the control (no inhibitor).
Cell-Based JNK Signaling Assays
To assess the efficacy of the enantiomers in a cellular context, HEK293 cells are often utilized.
-
Cell Culture and Treatment:
-
HEK299 cells are cultured under standard conditions.
-
Cells are pre-treated with either this compound, (-)-zuonin A, or a vehicle control for a specified time.
-
JNK signaling is stimulated using an agonist such as anisomycin.
-
-
Western Blot Analysis:
-
Following treatment, cell lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated c-Jun (p-c-Jun), and total c-Jun.
-
Secondary antibodies conjugated to a detection enzyme are used, and the protein bands are visualized using a chemiluminescence detection system.
-
-
Data Analysis: The levels of phosphorylated proteins are normalized to the total protein levels to determine the extent of inhibition.
Visualizing the JNK Signaling Pathway and Inhibition
The following diagrams illustrate the JNK signaling cascade and the proposed mechanism of inhibition by zuonin A enantiomers.
References
- 1. Elucidating binding modes of zuonin A enantiomers to JNK1 via in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating Binding Modes of Zuonin A Enantiomers to JNK1 via in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manipulating JNK Signaling with (−)-zuonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Enantiomer Conundrum: Validating (+)-Zuonin A as a JNK Inhibitor In Vivo
An objective comparison of (+)-Zuonin A with alternative c-Jun N-terminal kinase (JNK) inhibitors for in vivo applications, supported by experimental data and detailed protocols.
For researchers and drug development professionals investigating therapeutic interventions targeting the c-Jun N-terminal kinase (JNK) signaling pathway, the lignan this compound has emerged as a potential candidate. However, a critical examination of the scientific literature reveals a crucial stereochemical distinction: it is the enantiomer, (-)-zuonin A , that acts as a potent JNK inhibitor, while this compound demonstrates significantly weaker activity.[1][2][3] This guide clarifies this crucial difference, presents the available in vitro data for the active (-)-zuonin A, and provides a comparative analysis with established JNK inhibitors that have undergone in vivo validation.
The Stereochemistry of JNK Inhibition by Zuonin A
Initial studies have definitively shown that (-)-zuonin A is the biologically active enantiomer responsible for JNK inhibition.[1] While both (+)- and (-)-zuonin A bind to JNK isoforms, (-)-zuonin A is substantially more effective at inhibiting JNK's ability to phosphorylate its substrate, c-Jun.[1][2][3] In contrast, this compound only marginally impedes this interaction.[1] This disparity in inhibitory activity is attributed to different binding modes within the D-recruitment site (DRS) of JNK, a region distinct from the ATP-binding pocket.[1][2][3] This makes (-)-zuonin A a non-ATP competitive inhibitor, a desirable characteristic that can lead to greater selectivity.
In Vitro Profile of (-)-Zuonin A
While in vivo data for (-)-zuonin A is not yet available in the public domain, its in vitro characteristics provide a strong rationale for its potential as a JNK inhibitor.
| Parameter | (-)-Zuonin A | Notes |
| Mechanism of Action | Non-ATP Competitive; Binds to the D-recruitment site (DRS) of JNK | This mechanism prevents the binding of JNK substrates, such as c-Jun, and upstream activating kinases like MKK4 and MKK7.[1] |
| IC50 (JNK1) | 1.7 ± 0.26 µM | In vitro cell-free kinase assay.[1] |
| IC50 (JNK2) | 2.9 ± 0.17 µM | In vitro cell-free kinase assay.[1] |
| IC50 (JNK3) | 1.74 ± 0.16 µM | In vitro cell-free kinase assay.[1] |
| Selectivity | Highly selective for JNKs over other MAP kinases (ERK1/2, p38MAPKα/β/γ/δ).[1] | At concentrations up to 200 µM, minimal inhibition of other tested kinases was observed.[1] |
Comparative Analysis with In Vivo Validated JNK Inhibitors
To assess the potential of (-)-zuonin A for in vivo applications, it is essential to compare its profile with that of established JNK inhibitors that have been tested in animal models. SP600125 and JNK-IN-8 are two such inhibitors with distinct mechanisms of action.
| Inhibitor | Mechanism of Action | In Vivo Model | Key In Vivo Findings |
| SP600125 | ATP-competitive | Mouse models of inflammatory arthritis, neurodegenerative diseases, and cancer.[4][5][6][] | Reduces inflammatory cell infiltration and joint damage in arthritis models.[5] Protects dopaminergic neurons from apoptosis in a Parkinson's disease model.[5] Can have complex, context-dependent effects in cancer, sometimes antagonizing chemotherapy.[8] |
| JNK-IN-8 | Covalent, irreversible (binds to a cysteine in the ATP-binding cleft) | Mouse models of breast cancer.[9][10] | Sensitizes triple-negative breast cancer to other therapeutic agents and inhibits tumor growth and metastasis.[9][10] |
| BI-78D3 | Substrate-competitive (mimics JIP1) | Mouse models of Concanavalin A-induced liver damage and type 2 diabetes.[11] | Blocks JNK-dependent liver damage and restores insulin sensitivity.[11] |
Visualizing the JNK Signaling Pathway and Inhibition
To understand the mechanism of these inhibitors, it is helpful to visualize the JNK signaling cascade.
Figure 1. Simplified JNK signaling pathway and points of inhibition.
Experimental Protocols for In Vivo Validation
Validating a JNK inhibitor in vivo requires a systematic approach. The following outlines a general workflow.
Figure 2. General experimental workflow for in vivo JNK inhibitor validation.
Key Methodologies:
-
Animal Model Selection: Choose a relevant disease model where JNK signaling is implicated. For inflammatory diseases, collagen-induced arthritis in mice is a standard model. For cancer, xenograft models using human cancer cell lines in immunocompromised mice are common.[5][8]
-
Drug Administration and Dosing: The inhibitor is typically formulated in a vehicle suitable for the chosen route of administration (e.g., intraperitoneal injection, oral gavage). A preliminary dose-finding study is crucial to determine a tolerated and effective dose range.
-
Assessment of JNK Activity in Tissues:
-
Western Blotting: This is the most common method to assess JNK inhibition in vivo. Tissues are harvested at the end of the study, and protein lysates are prepared. Antibodies specific for the phosphorylated (active) forms of JNK (p-JNK) and its direct substrate c-Jun (p-c-Jun) are used to probe the blots. A reduction in the levels of p-JNK and p-c-Jun in the inhibitor-treated group compared to the vehicle control group indicates target engagement.
-
Immunohistochemistry (IHC): IHC can be used to visualize the localization and levels of p-JNK and p-c-Jun within the tissue architecture, providing spatial context to the inhibition.
-
-
Efficacy Endpoints: These are model-dependent and can include:
-
Cancer: Tumor volume measurements, survival analysis, and quantification of apoptosis (e.g., TUNEL staining) or proliferation (e.g., Ki67 staining) in tumor tissues.[8]
-
Inflammation: Clinical scoring of disease severity (e.g., paw swelling in arthritis), and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in serum or tissue homogenates.[5]
-
Neurodegeneration: Behavioral tests, and histological analysis of neuronal survival.[12]
-
Conclusion
The current body of evidence strongly indicates that (-)-zuonin A , not this compound, is the potent JNK inhibitor. Its non-ATP competitive mechanism and high selectivity in vitro make it a compelling candidate for further development. However, a direct comparison with established in vivo-validated JNK inhibitors like SP600125 and JNK-IN-8 is currently limited by the lack of published in vivo data for (-)-zuonin A. Future studies should focus on evaluating the pharmacokinetics, pharmacodynamics, and efficacy of (-)-zuonin A in relevant animal models of disease. Such studies will be critical to determine if the promising in vitro profile of (-)-zuonin A translates into a safe and effective therapeutic agent in a preclinical setting. For researchers in the field, focusing on the (-)-enantiomer is paramount for advancing this compound toward potential clinical applications.
References
- 1. Manipulating JNK Signaling with (−)-zuonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating binding modes of zuonin A enantiomers to JNK1 via in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating Binding Modes of Zuonin A Enantiomers to JNK1 via in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repurposing FDA Approved Drugs as JNK3 Inhibitor for Prevention of Neuroinflammation Induced by MCAO in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Zuonin A and Other JNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of (+)-zuonin A with other prominent modulators of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation, making it a key target in drug discovery for various diseases, including neurodegenerative disorders and cancer.[1] This document presents a comprehensive analysis of this compound, its more active enantiomer (-)-zuonin A, the well-established inhibitor SP600125, and the JNK activator Anisomycin, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of JNK Modulators
The following table summarizes the key quantitative data for the JNK modulators discussed in this guide. Direct comparison of inhibitory concentrations (IC50) and binding affinities (Ki) is crucial for evaluating the relative potency and efficacy of these compounds.
| Compound | Type | Target(s) | IC50 | Ki | Mechanism of Action | Reference(s) |
| This compound | Inhibitor | JNKs | Significantly less active than (-)-zuonin A | Not Reported | Non-ATP competitive; targets the D-recruitment site | [2] |
| (-)-Zuonin A | Inhibitor | JNK1, JNK2, JNK3 | 1.7 µM, 2.9 µM, 1.74 µM, respectively | Not Reported | Non-ATP competitive; targets the D-recruitment site | [3] |
| SP600125 | Inhibitor | JNK1, JNK2, JNK3 | 40 nM, 40 nM, 90 nM, respectively | 0.19 µM (overall) | ATP-competitive, reversible | [4][5][6][7][8] |
| Anisomycin | Activator | JNK/SAPK, p38 MAP Kinase | Not Applicable | Not Applicable | Induces stress signaling, leading to JNK activation | [9][10] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach for evaluating these compounds, the following diagrams are provided.
Detailed Experimental Protocols
JNK Kinase Assay (In Vitro)
This assay is designed to determine the direct inhibitory effect of a compound on JNK enzymatic activity.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Test compounds (e.g., this compound, SP600125) dissolved in DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the JNK enzyme, JNK substrate, and the diluted test compounds.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using an appropriate method, such as a phosphospecific antibody in an ELISA format or radiometric analysis with [γ-32P]ATP.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for JNK Pathway Activation (Cell-Based)
This protocol is used to assess the effect of JNK modulators on the phosphorylation status of JNK and its downstream target c-Jun in a cellular context.
Materials:
-
Cell line (e.g., HEK293, Jurkat T-cells)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).
-
Stimulate the JNK pathway by adding a JNK activator (e.g., Anisomycin at 50-100 nM) for a short period (e.g., 15-30 minutes).[4]
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability Assay
This assay determines the cytotoxic effects of the JNK inhibitors on cultured cells.
Materials:
-
Cell line
-
96-well cell culture plates
-
Test compounds
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of the test compounds.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (for MTT/MTS) or signal generation (for luminescent assays).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the concentration of the compound that causes 50% inhibition of cell viability (IC50).
Concluding Remarks
The data presented in this guide highlights the distinct profiles of different JNK modulators. (-)-Zuonin A emerges as a moderately potent, non-ATP competitive inhibitor of JNKs, offering a different mechanism of action compared to the highly potent, ATP-competitive inhibitor SP600125.[8] The stark difference in activity between the enantiomers (+)- and (-)-zuonin A underscores the stereospecificity of the interaction with the JNK D-recruitment site.[2] In contrast, Anisomycin serves as a useful tool for studying JNK pathway activation.[9][10] The selection of a particular JNK modulator will depend on the specific research question, with considerations for potency, selectivity, and mechanism of action. The provided protocols offer a standardized framework for the experimental evaluation of these and other novel JNK-targeting compounds.
References
- 1. JNK Kinase Assay [whitelabs.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Manipulating JNK Signaling with (−)-zuonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. pubcompare.ai [pubcompare.ai]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Intraperitoneal injection of JNK- specific inhibitor SP600125 inhibits the expression of presenilin-1 and Notch signaling in mouse brain without induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Manipulating JNK signaling with (--)-zuonin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of Zuonin A Analogs as JNK Inhibitors
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship (SAR) of Zuonin A and its analogs as potent and selective inhibitors of c-Jun N-terminal kinases (JNKs). This guide provides a detailed comparison of their biological activities, experimental protocols, and key structural features influencing their inhibitory potential.
(-)-Zuonin A, a naturally occurring lignan also known as D-Epigalbacin, has emerged as a significant lead compound in the development of JNK inhibitors. Its ability to selectively target JNKs, which are implicated in various inflammatory diseases, neurodegenerative disorders, and cancer, makes it a molecule of high interest for therapeutic development. This guide synthesizes the current understanding of the SAR of zuonin A analogs, offering insights for the rational design of next-generation JNK inhibitors.
Comparative Analysis of Zuonin A and its Enantiomer
The initial exploration into the SAR of zuonin A began with a comparative study of its natural form, (-)-zuonin A, and its synthetic enantiomer, (+)-zuonin A. This fundamental comparison reveals the critical importance of stereochemistry for its biological activity.
| Compound | Structure | JNK1 IC₅₀ (μM) | JNK2 IC₅₀ (μM) | JNK3 IC₅₀ (μM) |
| (-)-Zuonin A | C₂₀H₂₀O₅ | 1.7 | 2.9 | 1.74 |
| This compound | C₂₀H₂₀O₅ | > 100 | > 100 | > 100 |
Data sourced from Kaoud, T. S., et al. (2012). ACS Chemical Biology.
As the data clearly indicates, the (-)-enantiomer is a potent inhibitor of all three JNK isoforms, with IC₅₀ values in the low micromolar range. In stark contrast, the (+)-enantiomer is largely inactive, highlighting the specific stereochemical requirements for effective binding to the JNK active site.
Mechanism of Action: Targeting the D-Recruitment Site
(-)-Zuonin A functions as a non-ATP-competitive inhibitor, a desirable characteristic that can lead to higher selectivity compared to traditional ATP-competitive kinase inhibitors. It exerts its inhibitory effect by binding to the D-recruitment site (DRS) of JNKs.[1][2][3] The DRS is a crucial region for the interaction of JNKs with their upstream activators (MKK4 and MKK7) and downstream substrates (like c-Jun). By occupying this site, (-)-zuonin A effectively blocks these protein-protein interactions, thereby preventing JNK activation and the subsequent phosphorylation of its targets.[1][2][3]
The following diagram illustrates the proposed mechanism of JNK inhibition by (-)-Zuonin A.
Caption: Mechanism of JNK inhibition by (-)-Zuonin A.
Experimental Protocols
Asymmetric Synthesis of (-)-Zuonin A and this compound
A detailed procedure for the asymmetric synthesis of both enantiomers of zuonin A has been reported by Kaoud et al. (2012). The key steps involve an Evans aldol reaction to establish the stereocenters, followed by a series of transformations to construct the tetrahydrofuran core and append the aromatic moieties.
In Vitro JNK Inhibition Assay
The inhibitory activity of zuonin A analogs against JNK isoforms is typically determined using a kinase assay. A common method involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human JNK1, JNK2, and JNK3 enzymes and a substrate protein (e.g., GST-c-Jun) are purified and prepared in a suitable kinase buffer.
-
Compound Incubation: The test compounds (zuonin A analogs) at various concentrations are pre-incubated with the JNK enzyme to allow for binding.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Quenching: After a defined incubation period, the reaction is stopped.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate, followed by detection with a secondary antibody conjugated to a reporter enzyme (e.g., HRP for colorimetric or chemiluminescent detection) or a fluorescent probe.
-
-
IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the kinase activity (IC₅₀) is calculated by fitting the dose-response data to a suitable equation.
The following diagram outlines the general workflow for a JNK inhibition assay.
Caption: General workflow of an in vitro JNK inhibition assay.
Future Directions and Conclusion
The discovery of (-)-zuonin A as a selective, non-ATP-competitive JNK inhibitor has opened new avenues for the development of therapeutics targeting JNK-mediated pathologies. The stark difference in activity between its enantiomers underscores the importance of stereochemistry in its interaction with the JNK D-recruitment site.
While a systematic SAR study of a broad range of zuonin A analogs is still needed in the public domain, the foundational knowledge of its mechanism and the critical role of its stereochemistry provide a strong starting point for medicinal chemists. Future research should focus on:
-
Synthesis and evaluation of a diverse library of zuonin A analogs: Modifications to the aromatic rings, the tetrahydrofuran core, and the stereocenters will be crucial to elucidate detailed SAR.
-
Computational modeling and structural biology: Co-crystallization of zuonin A analogs with JNKs will provide invaluable insights into the specific molecular interactions and guide the design of more potent and selective inhibitors.
-
In vivo evaluation: Promising analogs should be advanced to cellular and animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.
This guide provides a solid foundation for researchers entering this exciting field, with the ultimate goal of translating the potential of zuonin A and its analogs into novel therapies for a range of debilitating diseases.
References
Unveiling the Spliceosome Inhibition Pathway: A Comparative Guide to SF3B1 Modulators
A Cross-Validation of the Mechanism of Action for Putative SF3B1 Inhibitors Like (+)-zuonin A
For Researchers, Scientists, and Drug Development Professionals
The spliceosome's role in pre-mRNA splicing is a critical process for gene expression, and its dysregulation is a hallmark of various cancers.[1][2] SF3B1 has emerged as a promising therapeutic target, with several natural products and synthetic molecules demonstrating potent antitumor activity through its inhibition.[3][4][5] These inhibitors bind to the SF3B complex, modulating its function and leading to aberrant splicing, which can preferentially affect cancer cells.[2][6]
Comparative Analysis of SF3B1 Inhibitors
Several classes of small molecules have been identified as potent inhibitors of SF3B1. These compounds, despite their structural diversity, share a common mechanism of interfering with the splicing process.[3] Below is a comparison of some of the most extensively studied SF3B1 inhibitors.
| Compound | Class | Source | Key Effects | IC50/GI50 | Clinical Status |
| Pladienolide B | Macrolide | Streptomyces platensis | Potent anti-tumor activity, induces apoptosis by inhibiting pre-mRNA splicing.[1] | ~nM range[4] | A derivative, E7107, entered Phase I trials but was halted due to toxicity.[2][7][8] |
| H3B-8800 | Synthetic | --- | Orally active modulator of the SF3B complex with anti-cancer activity, particularly in SF3B1-mutant cancers.[1] | Dose-dependent target engagement demonstrated.[9] | Evaluated in clinical trials for myelodysplastic syndromes (MDS) and leukemia.[9] |
| Spliceostatin A | Natural Product | Burkholderia sp. | Potent anti-tumor agent that binds to SF3B1, leading to the accumulation of pre-mRNA and apoptosis.[1] | ~pM to nM range[4] | Preclinical development.[7] |
| Herboxidiene | Natural Product | Streptomyces sp. | Angiogenesis inhibitor that targets the SF3b complex.[1] | Not specified | Preclinical development. |
| PROTAC-O4I2 | PROTAC | --- | Degrader of SF3B1, induces apoptosis in cancer cells.[1] | 0.244 µM (for degradation)[1] | Research stage. |
Signaling Pathway of SF3B1 Inhibition
The primary mechanism of action for SF3B1 inhibitors is the disruption of the pre-mRNA splicing process. By binding to the SF3B1 subunit of the U2 snRNP, these compounds interfere with the recognition of the branch point sequence within introns.[2][3] This leads to a cascade of events, including exon skipping and the production of aberrant mRNA transcripts, ultimately triggering cellular apoptosis.[2][6]
Figure 1: SF3B1-Mediated Splicing and Inhibition Pathway
Experimental Protocols for Cross-Validation
To validate the mechanism of action of a putative SF3B1 inhibitor like this compound, a series of in vitro and cell-based assays are essential.
1. In Vitro Splicing Assay
-
Objective: To directly assess the inhibitory effect of the compound on the splicing machinery.
-
Methodology:
-
Prepare nuclear extracts from a suitable cell line (e.g., HeLa cells) as a source of splicing factors.
-
Synthesize a radiolabeled pre-mRNA substrate containing consensus splice sites.
-
Incubate the nuclear extract and pre-mRNA substrate with varying concentrations of the test compound.
-
Analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
Inhibition of splicing is observed as an accumulation of the pre-mRNA substrate and a decrease in spliced mRNA and lariat intron products.
-
2. Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic and pro-apoptotic effects of the compound on cancer cell lines.
-
Methodology:
-
Culture relevant cancer cell lines (e.g., those with and without SF3B1 mutations).
-
Treat cells with a dose-range of the test compound for various time points (e.g., 24, 48, 72 hours).
-
Assess cell viability using assays such as MTT or CellTiter-Glo.
-
Measure apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by detecting caspase activation.
-
3. RNA Sequencing (RNA-Seq)
-
Objective: To analyze the global effects of the compound on pre-mRNA splicing at the transcriptome level.
-
Methodology:
-
Treat cells with the test compound or a vehicle control.
-
Isolate total RNA and perform library preparation for RNA sequencing.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Analyze the sequencing data using bioinformatics tools to identify differential splicing events, such as exon skipping, intron retention, and alternative splice site usage.
-
Experimental Workflow for Cross-Validation
The following workflow provides a logical progression for characterizing and validating the mechanism of action of a novel SF3B1 inhibitor.
Figure 2: Workflow for Cross-Validation of SF3B1 Inhibitors
Conclusion
The inhibition of the SF3B1 component of the spliceosome represents a promising strategy for cancer therapy. While direct experimental data for "this compound" remains to be published, the established mechanisms of action of other SF3B1 inhibitors provide a clear roadmap for its investigation. By employing a systematic cross-validation approach encompassing in vitro biochemical assays, cell-based functional screens, and global transcriptome analysis, researchers can effectively elucidate the molecular mechanism of novel SF3B1 modulators. This comparative guide serves as a foundational resource for such investigations, facilitating the development of the next generation of spliceosome-targeting therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are SF3B1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. SF3B1 homeostasis is critical for survival and therapeutic response in T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SF3B1 mutations in myelodysplastic syndromes: A potential therapeutic target for modulating the entire disease process [frontiersin.org]
- 8. SF3B1 as therapeutic target in FLT3/ITD positive AML | VJHemOnc [vjhemonc.com]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of Zuonin A Enantiomers: Unraveling Stereoselective Bioactivity in JNK Signaling
A comprehensive guide for researchers, scientists, and drug development professionals on the known biological activities and the imperative for pharmacokinetic profiling of (+)- and (-)-zuonin A.
Introduction
Zuonin A, a naturally occurring lignan, has emerged as a compound of significant interest due to its stereoselective interaction with the c-Jun N-terminal kinases (JNKs), a family of signaling proteins implicated in a variety of cellular processes, including stress responses, apoptosis, and inflammation. The two enantiomers, (+)-zuonin A and (-)-zuonin A, exhibit distinct biological activities, particularly in their modulation of the JNK signaling pathway. While in-depth studies on the pharmacokinetics of these enantiomers are not publicly available, this guide provides a comparative overview of their known biological effects and outlines a prospective experimental framework for future pharmacokinetic investigations. Understanding the differential absorption, distribution, metabolism, and excretion (ADME) of each enantiomer is critical for the potential development of zuonin A as a therapeutic agent.
Biological Activity and Mechanism of Action
(-)-Zuonin A, also known as D-Epigalbacin, has been identified as a potent and selective inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1] It exerts its inhibitory effect not by competing with ATP, but by binding to the D-recruitment site on JNK, which is a docking site for JNK's substrates and upstream kinases.[1] This interaction impedes the phosphorylation of JNK by its activators, MKK4 and MKK7, and subsequently prevents the phosphorylation of JNK substrates like c-Jun.[1] In contrast, while this compound also binds to JNK, it is significantly less effective at inhibiting the binding and phosphorylation of c-Jun.[2][3]
The differential activity of the enantiomers underscores the stereospecificity of the interaction with the JNK D-recruitment site. Molecular docking and dynamics simulations suggest that (-)-zuonin A interacts with JNK via an induced-fit mechanism, leading to a more profound inhibitory effect, whereas the binding of this compound does not induce such a conformational change.[3][4]
Comparative Biological Data
While pharmacokinetic data is not available, a comparison of the in vitro inhibitory activities of the zuonin A enantiomers highlights their distinct pharmacological profiles.
| Parameter | (-)-Zuonin A | This compound | Reference |
| JNK1 IC50 | 1.7 µM | Less Potent | [1] |
| JNK2 IC50 | 2.9 µM | Less Potent | [1] |
| JNK3 IC50 | 1.74 µM | Less Potent | [1] |
| Inhibition of c-Jun Phosphorylation | ~80% inhibition at saturation | ~15% inhibition at saturation | [3] |
Signaling Pathway
The JNK signaling cascade is a critical pathway in cellular stress response. The differential inhibition of this pathway by the zuonin A enantiomers is a key aspect of their biological activity.
Caption: JNK signaling pathway and the inhibitory mechanism of (-)-zuonin A.
Prospective Experimental Protocols for Pharmacokinetic Analysis
Given the absence of published pharmacokinetic data for the zuonin A enantiomers, the following outlines a standard experimental protocol that could be employed to determine their pharmacokinetic profiles in a preclinical animal model, such as rats.
1. Animal Model and Dosing
-
Species: Sprague-Dawley rats (male and female, n=5 per group).
-
Administration:
-
Intravenous (IV) administration of a single dose of this compound, (-)-zuonin A, and a racemic mixture (e.g., 2 mg/kg) via the tail vein to determine clearance, volume of distribution, and elimination half-life.
-
Oral (PO) administration of a single dose of this compound, (-)-zuonin A, and a racemic mixture (e.g., 10 mg/kg) via gavage to determine oral bioavailability, Cmax, and Tmax.
-
-
Formulation: Zuonin A enantiomers dissolved in a suitable vehicle (e.g., a solution of 10% DMSO, 40% PEG300, and 50% saline).
2. Sample Collection
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) collected from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.
3. Bioanalytical Method
-
Technique: A stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the simultaneous quantification of this compound and (-)-zuonin A in rat plasma.
-
Sample Preparation: Plasma samples are prepared using protein precipitation or liquid-liquid extraction. An internal standard (a structurally similar compound) is added to correct for extraction efficiency and matrix effects.
-
Chromatography: Chiral separation is achieved using a chiral stationary phase column (e.g., a polysaccharide-based chiral column). The mobile phase composition and gradient are optimized to achieve baseline separation of the enantiomers.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity.
4. Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Parameters: Key parameters to be determined include:
-
IV: Clearance (CL), Volume of distribution (Vd), and elimination half-life (t1/2).
-
PO: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%).
-
Hypothetical Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of zuonin A enantiomers.
Caption: A hypothetical workflow for a preclinical pharmacokinetic study.
The enantiomers of zuonin A present a compelling case of stereoselective pharmacology, with (-)-zuonin A demonstrating significant potential as a selective JNK inhibitor. However, the lack of publicly available pharmacokinetic data represents a critical knowledge gap. The distinct biological activities of the enantiomers strongly suggest that they are likely to exhibit different pharmacokinetic profiles. Future research focusing on the ADME properties of (+)- and (-)-zuonin A, following the experimental framework outlined in this guide, is essential to understand their in vivo disposition and to rationally assess their therapeutic potential. Such studies will be invaluable for guiding any future drug development efforts based on the zuonin A scaffold.
References
- 1. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manipulating JNK Signaling with (−)-zuonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating Binding Modes of Zuonin A Enantiomers to JNK1 via in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating binding modes of zuonin A enantiomers to JNK1 via in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized (+)-Zuonin A: A Comparative Guide
For researchers engaged in the synthesis of complex natural products, rigorous purity validation is a critical step to ensure the reliability and reproducibility of subsequent biological and pharmacological studies. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized (+)-zuonin A, a furofuran lignan. The performance of a hypothetically synthesized batch of this compound is compared with commercially available lignan standards, supported by representative experimental data and detailed protocols.
Data Presentation: Purity Comparison of Lignans
The purity of a newly synthesized batch of this compound was assessed using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS). These results are compared with the typical purity specifications of commercially available lignan standards, Pinoresinol and Sesamin.
| Compound | Source | HPLC Purity (%) [1] | qNMR Purity (%) | Elemental Analysis (%C, %H) | Appearance |
| This compound | Synthesized | 99.2 | 99.5 (vs. Maleic Anhydride) | Theoretical: C 70.58, H 5.92; Found: C 70.55, H 5.95 | White to off-white solid |
| Pinoresinol | Commercial Standard | ≥98.0 | Not typically provided | Not typically provided | White to off-white powder |
| Sesamin | Commercial Standard | ≥98.0 | Not typically provided | Not typically provided | White crystalline powder |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard practices for the purity validation of small molecules.[2]
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the percentage purity of the synthesized this compound by separating it from any impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Synthesized this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound (if available) or the synthesized sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 280 nm (based on the UV absorbance of the aromatic rings in the lignan structure)
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Purpose: To provide an absolute purity assessment of the synthesized this compound by comparing its NMR signal intensity to that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic anhydride)
-
Synthesized this compound
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved, characteristic signal of this compound and a known signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P_std = Purity of the internal standard
-
-
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the synthesized this compound and to identify potential impurities.
Instrumentation:
-
High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)
Reagents:
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (optional, to aid ionization)
-
Synthesized this compound
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in the solvent (e.g., 0.1 mg/mL).
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The expected molecular ion for this compound (C₂₀H₂₀O₅) would be [M+H]⁺ at m/z 341.1389 or [M+Na]⁺ at m/z 363.1208.
-
Interpretation: The presence of the correct molecular ion confirms the identity of the compound. Other peaks may indicate the presence of impurities.
Mandatory Visualization
Experimental Workflow for Purity Validation
The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for the purity validation of synthesized this compound.
Signaling Pathway (Illustrative Example)
While the primary focus of this guide is on purity validation, this compound and other lignans are known to interact with various biological pathways. The following is an illustrative diagram of a generic signaling pathway that could be investigated using a validated, pure sample of this compound.
References
A Comparative Analysis of (+)-Zuonin A: In Vitro Efficacy and a Notable Absence of In Vivo Data
For researchers and professionals in drug development, understanding the complete efficacy profile of a compound is paramount. This guide provides a detailed comparison of the known in vitro activity of (+)-zuonin A, also identified as D-Epigalbacin, against its currently unpublished in vivo efficacy. While robust in vitro data highlights its potential as a selective kinase inhibitor, the lack of publicly available in vivo studies presents a significant gap in its translational validation.
Quantitative Data Summary
The primary in vitro efficacy of this compound has been characterized by its potent and selective inhibition of c-Jun N-terminal kinases (JNKs). The available data is summarized below.
| Target | IC50 (μM) | Compound |
| JNK1 | 1.7 | This compound (D-Epigalbacin) |
| JNK2 | 2.9 | This compound (D-Epigalbacin) |
| JNK3 | 1.74 | This compound (D-Epigalbacin) |
IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.[1]
Signaling Pathway
The established in vitro mechanism of action for this compound involves the inhibition of the JNK signaling pathway. This pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation.
Experimental Protocols
Detailed experimental protocols for the in vitro and in vivo evaluation of this compound are not publicly available. However, based on standard pharmacological assays, the following represents a generalized approach that would be employed to determine its efficacy.
In Vitro JNK Inhibition Assay (General Protocol)
This protocol outlines a typical biochemical assay to determine the IC50 of a compound against a specific kinase.
In Vivo Efficacy Study in an Animal Model (Hypothetical Protocol)
The following describes a potential experimental design to evaluate the in vivo efficacy of this compound in a mouse model of inflammation, a condition where JNK signaling is often implicated.
-
Animal Model: Induction of inflammation in mice (e.g., lipopolysaccharide-induced systemic inflammation or collagen-induced arthritis).
-
Dosing: Administration of this compound or vehicle control to different groups of animals via an appropriate route (e.g., oral gavage, intraperitoneal injection). A range of doses would be tested to determine a dose-response relationship.
-
Efficacy Assessment:
-
Measurement of inflammatory biomarkers in blood or tissue samples (e.g., TNF-α, IL-6).
-
Histopathological analysis of affected tissues to assess the reduction in inflammation and tissue damage.
-
Clinical scoring of disease severity in models like arthritis.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collection of blood samples at various time points to determine the compound's concentration in the plasma and correlate it with the observed pharmacological effects.
-
Statistical Analysis: Comparison of the outcomes between the treatment and control groups to determine the statistical significance of the observed effects.
Discussion and Future Directions
The existing in vitro data for this compound is promising, identifying it as a potent and selective inhibitor of JNKs. This suggests its potential therapeutic utility in diseases driven by JNK pathway activation, such as inflammatory disorders and neurodegenerative diseases.
However, the critical missing piece is the in vivo data. Without evidence of efficacy in a living organism, the translational potential of this compound remains speculative. Future research should prioritize conducting well-designed in vivo studies to address the following:
-
Pharmacokinetics: How is the compound absorbed, distributed, metabolized, and excreted?
-
Efficacy: Does the compound show a therapeutic effect in relevant animal models of disease?
-
Safety and Tolerability: What is the safety profile of the compound at therapeutic doses?
The successful demonstration of in vivo efficacy and a favorable safety profile would be essential next steps in the development of this compound as a potential therapeutic agent. Researchers in the field are encouraged to pursue these investigations to bridge the current gap between the compound's in vitro promise and its potential clinical application.
References
Safety Operating Guide
Navigating the Safe Disposal of (+)-Zuonin A: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (+)-zuonin A, a substance requiring careful handling due to its potential hazards. The following procedures are based on the safety data sheet for its enantiomer, (-)-zuonin A, and established best practices for chemical waste management.
Key Safety and Handling Information
Prior to disposal, it is essential to be aware of the hazards associated with this compound. Based on the available safety data for its enantiomer, the compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, adherence to proper personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE) during Disposal:
-
Eye Protection: Safety goggles with side-shields are necessary to prevent accidental splashes[1].
-
Hand Protection: Wear protective gloves to avoid skin contact[1].
-
Skin and Body Protection: Impervious clothing should be worn to protect the body[1].
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols[1].
Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin[1].
-
Prevent the formation of dust and aerosols[1].
-
Ensure adequate ventilation in the handling area[1].
-
Do not eat, drink, or smoke when handling this product[1].
-
Avoid release to the environment[1].
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration limits, was available in the searched documents. In the absence of such data, all waste containing this compound should be treated as hazardous.
Experimental Protocol: Step-by-Step Disposal Procedure
The primary directive for the disposal of (-)-zuonin A, and by extension this compound, is to "Dispose of contents/ container to an approved waste disposal plant"[1]. The following steps provide a practical workflow for achieving this in a laboratory setting.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
- Segregate this compound waste from other chemical waste unless institutional guidelines permit co-disposal with compatible substances.
2. Waste Containment:
- Solid Waste:
- Collect solid this compound waste, including contaminated consumables, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
- The container should be made of a material compatible with the chemical.
- Liquid Waste:
- Collect solutions containing this compound in a sealable, shatter-resistant container.
- Ensure the container is compatible with the solvent used.
3. Labeling:
- Clearly label the waste container with the following information:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The specific hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment")
- The approximate quantity of the waste
- The date of accumulation
- The laboratory or department of origin
4. Storage:
- Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area.
- Ensure the storage area is away from drains, water courses, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
5. Arrange for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or the designated waste management provider to schedule a pickup for the hazardous waste.
- Provide them with all the necessary information about the waste as per the label.
- Follow all institutional and local regulations for the final disposal at an approved waste disposal facility.
In Case of Spillage:
-
Collect any spillage and place it in the designated hazardous waste container[1].
-
Wash the affected area thoroughly after the material has been collected[1].
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (+)-zuonin A
This guide provides immediate, essential safety and logistical information for handling (+)-zuonin A in a laboratory setting. The following procedures are critical for the safety of all personnel and to ensure regulatory compliance.
Hazard Identification and Safety Summary
While specific data for this compound is limited, the following information is based on the available Safety Data Sheet (SDS) for its enantiomer, (-)-zuonin A, and should be considered relevant.[1] this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | H302 |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life. | H400 |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects. | H410 |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. However, the following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Safety goggles with side-shields or a face shield. | EN 166 or equivalent.[2] |
| Hands | Chemical-resistant protective gloves (e.g., Nitrile). | Ensure gloves are changed when contaminated.[3] |
| Body | Impervious clothing, such as a lab coat or chemical-resistant suit. | Certified workwear according to EN ISO 27065 is recommended.[2] |
| Respiratory | A suitable respirator should be used when engineering controls are insufficient or when handling the powder outside of a ventilated enclosure. | Follow guidelines from a qualified safety professional. |
Experimental Protocols: Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound. Adherence to this workflow is mandatory to minimize exposure and prevent environmental contamination.
Caption: Procedural workflow for the safe handling and disposal of this compound.
Detailed Methodologies
Handling this compound Powder:
-
Engineering Controls : All handling of solid this compound should be conducted within a certified chemical fume hood or other suitable ventilated enclosure to avoid dust and aerosol formation.[1] Ensure adequate ventilation and have an accessible safety shower and eye wash station.[1]
-
Weighing : Use a tared, sealed container for weighing to minimize exposure.
-
Storage : Keep the container tightly sealed in a cool, well-ventilated area.[1] For long-term storage, maintain at -20°C for the powder or -80°C when in solvent.[1]
Spill Management:
-
Evacuation : In case of a significant spill, evacuate the immediate area.
-
Containment : For small spills, carefully collect the spillage.[1] Avoid generating dust.
-
Cleaning : Clean the spill area thoroughly with an appropriate decontaminating agent.
-
Disposal : Place all contaminated materials into a sealed, labeled hazardous waste container.
Disposal Plan:
-
Waste Segregation : Do not mix this compound waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled containers.
-
Containerization : Use approved, sealed containers for all this compound waste.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols.
-
Final Disposal : Dispose of contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not release into the environment.[1]
First Aid Measures:
-
If Swallowed : Call a POISON CENTER or doctor immediately if you feel unwell.[1] Rinse mouth.[1]
-
Skin Contact : Remove contaminated clothing and rinse skin thoroughly with large amounts of water.[1]
-
Eye Contact : Remove contact lenses if present and easy to do. Flush eyes immediately with large amounts of water, separating eyelids to ensure adequate flushing.[1]
-
Inhalation : Move the person to fresh air.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
